Gatifloxacin-d4
Description
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOMFCQGDBHNK-CNVQUGECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721474 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190043-25-4 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Gatifloxacin-d4
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the synthetic pathways and analytical characterization of Gatifloxacin-d4, an isotopically labeled version of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This guide is intended for professionals in pharmaceutical research and development who require a stable, labeled internal standard for pharmacokinetic (PK), bioequivalence, or metabolic studies.
While specific detailed protocols for the synthesis of this compound are not extensively published, this guide outlines a robust and logical synthetic strategy based on established chemical principles and published syntheses of Gatifloxacin and other deuterated compounds. The characterization methods described are standard analytical techniques for confirming the identity, purity, and isotopic enrichment of the final product.
Physicochemical Properties
This compound is structurally identical to Gatifloxacin, with the exception of four hydrogen atoms on the 3-methylpiperazine moiety being replaced by deuterium atoms. This substitution provides a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties of the molecule.
| Property | Value | Reference |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | [1][2] |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [3] |
| Molecular Weight | 379.42 g/mol | [2][3] |
| Monoisotopic Mass | 379.18454134 Da | |
| Unlabeled CAS No. | 112811-59-3 | |
| Labeled CAS No. | 1190043-25-4 |
Proposed Synthesis of this compound
The most logical synthetic route to this compound involves a condensation reaction between the stable quinolone core and a deuterated 2-methylpiperazine side chain. This approach ensures precise placement of the deuterium labels. The overall workflow is a two-part process: synthesis of the deuterated intermediate followed by the final coupling reaction.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of the Quinolone Core
The synthesis of the Gatifloxacin quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, is well-documented in the literature. This intermediate is typically prepared through a multi-step process starting from substituted benzoic acids, followed by condensation, cyclization, and hydrolysis reactions. For the purpose of this guide, it is assumed that this starting material is either commercially available or synthesized according to established methods.
Experimental Protocol: Proposed Synthesis of 2-Methylpiperazine-d4
The synthesis of the deuterated intermediate is critical. While several methods exist for synthesizing 2-methylpiperazine, a deuterated version can be prepared via reductive amination of a suitable precursor with a deuterium source.
Objective: To synthesize 2-methylpiperazine-d4 from ethylenediamine and a deuterated propylene glycol equivalent.
Materials:
-
Ethylenediamine
-
1,2-Propanediol-1,1,2-d3 (or similar deuterated precursor)
-
Promoted copper catalyst
-
Hydrogen gas (for reduction/cyclization)
-
Solvent (e.g., Methanol or Ethanol)
-
Standard glassware for high-pressure reactions
Procedure:
-
In a high-pressure reactor, charge the vessel with ethylenediamine, the deuterated propanediol precursor, a suitable catalyst (e.g., promoted copper catalyst), and a solvent like methanol.
-
Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas.
-
Heat the reaction mixture to a specified temperature (e.g., 150-200°C) and maintain pressure for several hours to facilitate the cyclo-condensation reaction.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing 2-methylpiperazine-d4, is then purified using distillation under reduced pressure to isolate the final product.
Experimental Protocol: Final Condensation Step
This final step involves the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone core by the deuterated piperazine.
Objective: To synthesize this compound by condensing the quinolone core with 2-methylpiperazine-d4.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent)
-
2-methylpiperazine-d4 (2.1 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile or Toluene (for precipitation/washing)
-
Nitrogen gas atmosphere
Procedure:
-
Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2.1 equivalents of 2-methylpiperazine-d4 in DMSO in a reaction flask under a nitrogen atmosphere.
-
Heat the reaction mixture to approximately 55°C and maintain this temperature with stirring for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature or below (e.g., 5°C) to induce precipitation of the product. An anti-solvent like water, acetonitrile, or toluene can be added to facilitate this process.
-
Hold the slurry at a low temperature for several hours to maximize yield.
-
Filter the precipitate under vacuum, wash with a cold solvent (e.g., acetonitrile), and dry the solid under vacuum to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as methanol.
Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis, determine the purity, and verify the isotopic incorporation of this compound.
Caption: Analytical workflow for this compound characterization.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and determining the level of isotopic enrichment.
Protocol:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 10-100 ng/mL.
-
Expected Results: The precursor ion [M+H]⁺ should be observed at m/z ≈ 380.2. A comparison with the non-deuterated Gatifloxacin standard (m/z ≈ 376.2) confirms the incorporation of four deuterium atoms. The absence of a significant peak at m/z 376.2 in the deuterated sample indicates high isotopic purity.
| Compound | Theoretical [M+H]⁺ (m/z) | Key Observation |
| Gatifloxacin | ~376.17 | Parent compound mass. |
| This compound | ~380.19 | +4 Da mass shift confirms deuteration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation and verifies the exact location of the deuterium labels.
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a suitable deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR.
-
Expected Results:
-
¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signals corresponding to the four protons on the piperazine ring at the C2 and C5 positions. All other signals (e.g., cyclopropyl, aromatic, methoxy, and methyl protons) should remain consistent with the Gatifloxacin spectrum.
-
¹³C NMR: The signals for the deuterated carbons (C2 and C5 of the piperazine ring) will appear as multiplets (typically triplets due to C-D coupling) and may be shifted slightly upfield compared to the non-deuterated spectrum.
-
¹⁹F NMR: A single signal is expected, confirming the presence of the fluorine atom on the quinolone ring.
-
| Nucleus | Gatifloxacin | This compound (Expected) |
| ¹H | Signals present for protons at piperazine C2 & C5 positions. | Signals for C2-H₂ and C5-H₂ are absent or greatly diminished. |
| ¹³C | Singlet signals for carbons at piperazine C2 & C5 positions. | Triplet signals (due to C-D coupling) for C2 & C5 carbons. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound and to separate it from any starting materials or side products.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV at 293 nm.
-
Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks. A purity of >95% is typically required for use as an analytical standard.
| HPLC Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile : 0.02 M Disodium Hydrogen Phosphate Buffer (pH 3.3) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | Ambient (25 ± 2 °C) |
| Expected Retention Time | ~2.7 minutes (may vary slightly from non-deuterated standard) |
References
Gatifloxacin-d4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Core Physical and Chemical Properties
This compound is a synthetic antibacterial agent. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolism studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | [1][2][3] |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [1] |
| Molecular Weight | 379.4 g/mol | [2] |
| Monoisotopic Mass | 379.18454134 Da | |
| CAS Number | 1190043-25-4 | |
| Appearance | White to Off-White Solid/Powder | |
| Storage Temperature | Refrigerator, -20°C | |
| Purity | >95% (HPLC) |
Spectroscopic and Chromatographic Data
Detailed spectroscopic and chromatographic data are essential for the identification and quantification of this compound.
Table 2: Spectroscopic and Chromatographic Data Summary
| Analysis | Expected Data/Properties |
| ¹H NMR | Signals corresponding to the non-deuterated protons of the Gatifloxacin structure. The deuteration at the piperazine ring will result in the absence of corresponding proton signals. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the this compound structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns will be indicative of the deuterated structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the functional groups present in the molecule, such as C=O, C-F, C-N, and O-H (from the carboxylic acid). |
| High-Performance Liquid Chromatography (HPLC) | A specific retention time under defined chromatographic conditions, allowing for separation and quantification. |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Gatifloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
The binding of Gatifloxacin to the A subunit of DNA gyrase prevents the resealing of the DNA strand, leading to the cessation of DNA replication and ultimately bacterial cell death. Similarly, it binds to the B subunit of topoisomerase IV, which is vital for the separation of interlinked daughter chromosomes during cell division.
Caption: Mechanism of action of Gatifloxacin.
Experimental Protocols
The following sections outline generalized experimental protocols for the analysis of this compound. These are based on standard methods for fluoroquinolone analysis and should be optimized for specific instrumentation and research needs.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in a given sample.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer (e.g., phosphate buffer) to adjust pH.
Procedure:
-
Mobile Phase Preparation: A common mobile phase for fluoroquinolone analysis consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for complex matrices to clean up the sample.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Column temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength of approximately 293 nm.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.
Caption: General workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable acid or base for solubilization).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. The absence of proton signals in the deuterated positions of the piperazine ring will be a key indicator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer (e.g., LC-MS/MS, Q-TOF).
Procedure:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for fluoroquinolones.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.
-
Data Analysis: The molecular ion should correspond to the calculated mass of this compound. The fragmentation pattern will provide structural information and confirm the location of the deuterium labels.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the IR spectrum over the appropriate wavelength range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols for its analysis. The provided data and methodologies are intended to support further research and development activities involving this important analytical standard. For specific applications, optimization of the described protocols is recommended.
References
Gatifloxacin-d4: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Gatifloxacin-d4, a deuterated isotopologue of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.
Core Compound Specifications
This compound is primarily employed as an internal standard in quantitative bioanalytical assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS). Its physical and chemical properties are crucial for accurate and reproducible experimental outcomes.
| Property | Value | Citations |
| Chemical Formula | C₁₉H₁₈D₄FN₃O₄ | [1][2][3] |
| Molecular Weight | 379.42 g/mol | [1][2] |
| Monoisotopic Mass | 379.1845 u | |
| CAS Number | 1190043-25-4 | |
| Synonyms | 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid |
The Role of this compound in Analytical Chemistry
This compound serves as an ideal internal standard for the quantification of gatifloxacin in biological matrices such as plasma and ocular biofluids. The inclusion of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the parent compound, Gatifloxacin. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by a mass spectrometer, without significantly altering the chemical properties and chromatographic retention time. This ensures that any variability during sample preparation and analysis affects both the analyte and the standard equally, leading to more accurate and precise quantification.
Experimental Workflow: Quantification of Gatifloxacin in Biological Samples
The following diagram outlines a typical experimental workflow for the quantification of Gatifloxacin in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.
References
Decoding the Gatifloxacin-d4 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a chemical substance. This guide provides an in-depth explanation of a typical CoA for Gatifloxacin-d4, a deuterated internal standard used in pharmacokinetic and bioanalytical studies of the fluoroquinolone antibiotic, Gatifloxacin. Understanding the data presented and the underlying experimental methods is paramount for ensuring the accuracy and reliability of research outcomes.
Overview of this compound
This compound is a stable, isotopically labeled version of Gatifloxacin.[1][2] It is primarily used as an internal standard in quantitative analysis by mass spectrometry, allowing for precise measurement of Gatifloxacin in complex biological matrices. The deuterium labels (d4) give it a higher molecular weight than the parent drug, enabling its differentiation in mass-based analytical techniques.
Chemical Structure:
-
Gatifloxacin: C₁₉H₂₂FN₃O₄, Molecular Weight: 375.39 g/mol [3]
-
This compound: C₁₉H₁₈D₄FN₃O₄, Molecular Weight: 379.42 g/mol [1]
Interpreting the Certificate of Analysis: Key Quantitative Data
The CoA provides a summary of the analytical tests performed on a specific batch of this compound. The following tables summarize the typical quantitative data found.
Table 1: Identification and Physicochemical Properties
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms[3] |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | Conforms |
| Molecular Weight | 379.42 | Conforms |
| Melting Point | 182-185 °C | 183 °C |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by LCMS) | HPLC-MS | ≥ 98.0% | 99.69% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Assay (as is) | HPLC | 95.0% - 105.0% | 99.5% |
Detailed Experimental Protocols
The accuracy of the data presented in a CoA is contingent upon the rigorous execution of validated analytical methods. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and quantifying their concentration (assay).
-
Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention time). A detector measures the components as they elute.
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Experimental Conditions:
-
Column: Reversed-phase C18 column (e.g., SUPELCO 516 C-18-DB, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer and an organic solvent is common. For example, a mobile phase consisting of a disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio, with the pH adjusted to 3.3 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 293 nm.
-
Temperature: Ambient room temperature (approximately 25 ± 2 °C).
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: A known concentration of this compound reference standard is prepared in the mobile phase.
-
Sample Preparation: The this compound batch being tested is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Calculation: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to the peak area of the reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in both identification and purity assessment.
-
Principle: After separation by HPLC as described above, the eluent is directed into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the confirmation of the molecular weight of the analyte and any impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Experimental Conditions:
-
LC Conditions: Similar to the HPLC method described above. An alternative mobile phase could be 0.2% formic acid in water and methanol.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted analysis, enhancing sensitivity and selectivity.
-
-
Procedure:
-
The sample is analyzed by LC-MS.
-
The resulting mass spectrum is examined for the presence of the parent ion corresponding to the molecular weight of this compound.
-
The purity is confirmed by ensuring the primary peak in the chromatogram corresponds to the correct mass, and any other peaks are identified and quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and the position of the deuterium labels.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H) absorb and re-emit this radiation at specific frequencies. The resulting spectrum provides a map of the hydrogen atoms in the molecule, confirming its structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A small amount of the this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
The ¹H NMR spectrum is acquired.
-
The spectrum is compared to that of a non-deuterated Gatifloxacin standard and known spectral data. The absence of signals at the positions where deuterium has been substituted confirms the isotopic labeling.
-
Visualizing Analytical Workflows
Diagrams can help clarify the logical flow of the analytical processes used to generate the CoA data.
References
Understanding Gatifloxacin-d4 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Gatifloxacin-d4. The information presented is primarily based on studies conducted on Gatifloxacin, the non-deuterated form of the molecule. It is scientifically reasonable to assume that the stability profile and degradation pathways of this compound are analogous to those of Gatifloxacin, as the deuterium labeling is unlikely to significantly alter its chemical reactivity. This guide is intended to assist researchers in ensuring the integrity and reliability of this compound in experimental settings.
Overview of this compound Stability
This compound, a deuterated analog of the fourth-generation fluoroquinolone antibiotic Gatifloxacin, is susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. Understanding these degradation patterns is crucial for maintaining the compound's purity, potency, and safety during research and development.
Recommended Storage Conditions
Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended for maintaining its stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at controlled room temperature (20°C to 25°C or 68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1] For long-term storage, some suppliers recommend -20°C. | Prevents thermal degradation. Avoid freezing aqueous solutions. |
| Light | Protect from light.[2][3] | Gatifloxacin is susceptible to photodegradation. |
| Humidity | Store in a dry place. | Minimizes hydrolysis. |
| Atmosphere | For solutions, storage under an inert atmosphere (e.g., nitrogen) can be beneficial. | Reduces oxidative degradation. |
Forced Degradation Studies of Gatifloxacin
Forced degradation studies are instrumental in identifying potential degradation products and pathways. The following table summarizes the results from forced degradation studies performed on Gatifloxacin, which provide insights into the stability of this compound under various stress conditions.
| Stress Condition | Reagent and Conditions | Observation |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation observed. |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 hours | Significant degradation observed. |
| Thermal Degradation | 80°C for 48 hours | Degradation observed. |
| Photolytic Degradation | Exposure to UV light (254 nm) and cool fluorescent light | Degradation observed. |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate buffer) in a suitable ratio. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV spectrophotometer at an appropriate wavelength (e.g., 293 nm). |
| Temperature | Ambient or controlled column temperature. |
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness to ensure reliable results.
Forced Degradation Study Protocol
The following is a general protocol for conducting forced degradation studies on this compound.
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 80°C for 2 hours.
-
Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide and heat at 80°C for 2 hours.
-
Thermal Degradation: Keep the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool fluorescent light for a specified duration.
-
-
Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Inject the prepared samples into the validated stability-indicating HPLC system.
-
Data Analysis: Analyze the chromatograms to determine the percentage of degradation and to identify and quantify any degradation products.
Degradation Pathways
Based on the identified degradation products from forced degradation studies of Gatifloxacin, the following degradation pathways can be proposed.
Proposed Degradation Pathways of Gatifloxacin
Caption: Proposed major degradation pathways for Gatifloxacin.
The primary sites of degradation on the Gatifloxacin molecule are the carboxylic acid group (leading to decarboxylation), the fluorine atom at the C6 position (leading to defluorination), and the piperazine ring (susceptible to oxidation and N-dealkylation).
Conclusion
The stability of this compound is a critical factor for its reliable use in research and development. By adhering to the recommended storage conditions and utilizing validated analytical methods, researchers can ensure the integrity of the compound. The information on forced degradation and potential degradation pathways provided in this guide serves as a valuable resource for designing stability studies and for the interpretation of analytical data. While the data presented is primarily for Gatifloxacin, it provides a strong and scientifically sound foundation for handling and studying this compound.
References
- 1. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
Gatifloxacin-d4 (CAS: 1190043-25-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gatifloxacin-d4 (CAS: 1190043-25-4), a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource, detailing its chemical and physical properties, its primary application as an internal standard in analytical methodologies, and the fundamental mechanism of action of its parent compound.
Core Compound Information
This compound is a stable, isotopically labeled version of Gatifloxacin, where four hydrogen atoms on the methylpiperazinyl group have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its use as an ideal internal standard in mass spectrometry-based quantification of Gatifloxacin in various biological matrices. Its primary utility lies in pharmacokinetic, bioequivalence, and metabolism studies where precise and accurate measurement of the active drug substance is critical.
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its properties.
| Property | Value | Source |
| CAS Number | 1190043-25-4 | [1][2] |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | [3] |
| Molecular Weight | 379.42 g/mol | [2][3] |
| Exact Mass | 379.18454134 Da | |
| Appearance | White to Off-White Solid/Powder | |
| Melting Point | 175-177°C | |
| LogP | 2.37420 | |
| Polar Surface Area (PSA) | 83.80 Ų | |
| Storage Temperature | Refrigerator, -20°C |
Mechanism of Action: Inhibition of Bacterial DNA Replication
Gatifloxacin, the non-deuterated parent compound, exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.
-
Topoisomerase IV: This enzyme plays a critical role in the segregation of newly replicated daughter chromosomes. Gatifloxacin inhibits the B subunit of topoisomerase IV, preventing the decatenation of interlinked chromosomes. This disruption of chromosomal segregation also contributes to the bactericidal activity of the drug.
The dual-targeting mechanism of fourth-generation fluoroquinolones like Gatifloxacin is thought to reduce the likelihood of the development of bacterial resistance.
Experimental Protocols: Quantification of Gatifloxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative protocol for the quantitative analysis of Gatifloxacin in human plasma, a common application for this compound. This method is based on techniques described in the literature for Gatifloxacin analysis.
Materials and Reagents
-
Gatifloxacin analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Stock and Working Solutions
-
Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 200 µL of human plasma, add 20 µL of the this compound working solution. For calibration standards, add 20 µL of the respective Gatifloxacin working solution. For quality control (QC) samples, spike with known concentrations of Gatifloxacin.
-
Precipitation: Add 600 µL of acidified water to each sample, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Gatifloxacin from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Gatifloxacin: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion. (Note: The precursor ion for this compound will be higher than that of Gatifloxacin due to the deuterium labeling).
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Gatifloxacin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Gatifloxacin in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Gatifloxacin. Its use as an internal standard ensures the reliability and accuracy of analytical data, which is fundamental for the successful progression of preclinical and clinical studies. This guide provides the core technical information required to effectively utilize this compound in a research setting.
References
Methodological & Application
Application Notes and Protocols for Gatifloxacin-d4 as an Internal Standard in LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate quantification of gatifloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the results.
This document provides a detailed application note and protocol for the quantification of gatifloxacin in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Principle
The method involves the extraction of gatifloxacin and the internal standard, this compound, from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of gatifloxacin in the sample is determined by calculating the ratio of the peak area of gatifloxacin to that of the known concentration of this compound.
Materials and Reagents
-
Analytes: Gatifloxacin, this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium formate (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant biological matrix)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of Gatifloxacin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin primary stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Zorbax SB-C8 (4.6 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gatifloxacin | 376.2 | 261.2 |
| This compound | 380.2 | 261.2 |
Data Presentation
The following tables present representative quantitative data for a validated LC-MS/MS method for the determination of gatifloxacin.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Gatifloxacin | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| 3 (Low) | < 10% | ± 15% | < 10% | ± 15% |
| 300 (Medium) | < 10% | ± 15% | < 10% | ± 15% |
| 800 (High) | < 10% | ± 15% | < 10% | ± 15% |
Table 3: Recovery
| Analyte | Low QC (3 ng/mL) | Medium QC (300 ng/mL) | High QC (800 ng/mL) |
| Gatifloxacin | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Gatifloxacin.
Caption: Logical relationship in internal standard-based quantification.
Application Notes and Protocols for the Use of Gatifloxacin-d4 in Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic studies, offering high accuracy and precision by correcting for variability in sample processing and instrument response.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the pharmacokinetic analysis of Gatifloxacin.
Principle of Deuterium Labeling in Pharmacokinetic Studies
Deuterium-labeled compounds are ideal internal standards for mass spectrometry-based quantification. This compound is chemically identical to Gatifloxacin, but with four deuterium atoms replacing hydrogen atoms on the piperazine ring.[3] This mass difference allows the mass spectrometer to distinguish between the analyte (Gatifloxacin) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[2][4] This co-elution and similar behavior minimize experimental variability, leading to highly reliable quantification.
Pharmacokinetic Profile of Gatifloxacin
Gatifloxacin exhibits predictable pharmacokinetics. It is well-absorbed orally with a high bioavailability of approximately 96%. The drug is widely distributed throughout the body with a low protein binding of about 20%. A key feature of Gatifloxacin is its limited metabolism in humans; it does not significantly interact with the cytochrome P450 enzyme system. Consequently, the majority of the drug is excreted unchanged in the urine.
The primary pharmacokinetic parameters for a single 400 mg oral dose of Gatifloxacin in healthy adults are summarized in the table below.
| Parameter | Mean Value | Standard Deviation | Units | Reference |
| Cmax | 3.6 | 0.7 | µg/mL | |
| Tmax | 1.55 | 0.75 | h | |
| AUC(0-∞) | 32.45 | 4.65 | µg·h/mL | |
| Half-life (t½) | 7-8 | - | h | |
| Urinary Recovery | 83.5 | 7 | % |
Experimental Protocols
In Vivo Pharmacokinetic Study Design (Rodent Model)
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Gatifloxacin following oral administration.
Materials:
-
Gatifloxacin
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Prepare a dosing solution of Gatifloxacin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of Gatifloxacin (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Gatifloxacin in Plasma
This protocol describes the quantification of Gatifloxacin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents:
-
Plasma samples from the PK study
-
Gatifloxacin and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
a. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Gatifloxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Gatifloxacin by serial dilution of the stock solution to create a calibration curve (e.g., 1-2000 ng/mL).
-
Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).
-
Prepare calibration standards and QCs by spiking the appropriate working standard solutions into blank plasma.
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.65 mL/min
-
Gradient: Isocratic or a suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):
-
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 261.1 | 25 |
| This compound | 380.2 | 265.1 | 25 |
d. Data Analysis:
-
Integrate the peak areas for Gatifloxacin and this compound.
-
Calculate the peak area ratio of Gatifloxacin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Gatifloxacin in the unknown samples and QCs using the regression equation from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the PK parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
Visualizations
Caption: ADME pathway of Gatifloxacin.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Gatifloxacin and Interaction with an Antacid Containing Aluminum and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Gatifloxacin Using Gatifloxacin-d4 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Gatifloxacin in biological matrices, primarily human plasma, using a stable isotope-labeled internal standard, Gatifloxacin-d4. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response, thus ensuring the highest accuracy and precision.[1][2]
This application note details the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated performance characteristics of the method.
Experimental Protocols
Materials and Reagents
-
Gatifloxacin analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Working Solutions
2.3.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of Gatifloxacin and this compound into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up the volume to the mark. These are the primary stock solutions.
2.3.2. Intermediate and Working Standard Solutions
-
Prepare a series of working standard solutions of Gatifloxacin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.
-
Prepare a working solution of the this compound internal standard at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.
2.4.1. Protein Precipitation (PPT) Protocol
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
2.4.2. Solid-Phase Extraction (SPE) Protocol
This method provides a cleaner extract, which can reduce matrix effects.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma sample, add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. A starting point could be 5% B, increasing to 95% B over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
2.5.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for Gatifloxacin and this compound are monitored. Based on literature for Gatifloxacin and the principles of deuterated standards, the following transitions are recommended[3]:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gatifloxacin | 376.2 | 332.2 |
| This compound | 380.2 | 336.2 |
Note: The MRM transitions for this compound are predicted based on the addition of 4 Daltons to the precursor and the corresponding fragment ion. These should be confirmed by direct infusion of the this compound standard into the mass spectrometer during method development.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on published data for Gatifloxacin analysis.[3][4]
Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Gatifloxacin | 1.0 - 1000 | > 0.99 |
Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low QC | 3.0 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Gatifloxacin | Protein Precipitation | > 85 |
| Gatifloxacin | Solid-Phase Extraction | > 90 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of Gatifloxacin in biological matrices. The detailed protocols and performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Gatifloxacin. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. First liquid chromatography method for the simultaneous determination of levofloxacin, pazufloxacin, gatifloxacin, moxifloxacin and trovafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 3. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Gatifloxacin Using Gatifloxacin-d4 as an Internal Standard by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gatifloxacin in various matrices, employing the stable isotope-labeled Gatifloxacin-d4 as an internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. This method is suitable for a range of applications, including pharmacokinetic studies, formulation analysis, and quality control.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of Gatifloxacin in biological and pharmaceutical samples is crucial for drug development and clinical monitoring. The use of an internal standard is paramount in chromatographic analysis to correct for potential sample loss during preparation and instrumental variability. A stable isotope-labeled internal standard, such as this compound, is ideal as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, leading to more accurate and precise results. This document provides a comprehensive protocol for the development and validation of an HPLC method for Gatifloxacin using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Gatifloxacin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (Milli-Q or equivalent)
-
Biological matrix (e.g., human plasma, urine) or pharmaceutical dosage form
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse C18, 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.02 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[2] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 ± 2 °C) |
| Detection | UV at 293 nm |
| Internal Standard | This compound |
Standard and Sample Preparation
Preparation of Standard Stock Solutions:
-
Prepare a stock solution of Gatifloxacin (1 mg/mL) by dissolving the appropriate amount of the reference standard in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving the appropriate amount of the internal standard in methanol.
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the Gatifloxacin stock solution with the mobile phase to obtain a series of working standard solutions with concentrations ranging from 4 µg/mL to 40 µg/mL.
-
Spike each working standard solution with a constant concentration of this compound internal standard.
Sample Preparation (from Human Plasma):
-
To 500 µL of human plasma, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding an appropriate volume of acetonitrile or by using a centrifugal filter device.
-
Vortex the mixture and centrifuge at high speed (e.g., 4000 rpm for 10 minutes).
-
Collect the supernatant, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 4 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2.77%; Inter-day: ≤ 4.59% |
| Accuracy (% Recovery) | 99.91% |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Specificity | No interference from endogenous components or common excipients. |
| Robustness | The method was found to be robust with minor variations in flow rate, mobile phase composition, and pH. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Gatifloxacin.
Caption: Logical relationship of method validation parameters.
Conclusion
The described RP-HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise tool for the quantification of Gatifloxacin. The detailed protocol and validation data demonstrate its suitability for routine analysis in research and quality control laboratories. The use of a stable isotope-labeled internal standard significantly enhances the robustness and reliability of the analytical results.
References
- 1. idk.org.rs [idk.org.rs]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Gatifloxacin in Human Plasma using Gatifloxacin-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of Gatifloxacin in human plasma using a stable isotope-labeled internal standard, Gatifloxacin-d4. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, providing high sensitivity, specificity, and throughput. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Gatifloxacin.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Gatifloxacin in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for clinical monitoring to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results. This protocol provides a comprehensive guide for the determination of Gatifloxacin in human plasma.
Experimental
Materials and Reagents
-
Gatifloxacin analytical standard
-
This compound (internal standard, IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Gatifloxacin and this compound standards and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Gatifloxacin primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples (add 20 µL of 50:50 acetonitrile:water instead).
-
For the calibration curve, add the appropriate volume of Gatifloxacin working standard solution to blank plasma.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions and Parameters
The following MRM transitions and collision energies should be optimized for the specific instrument used. The values provided below are typical starting points.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 332.2 | 0.1 | 30 | 20 |
| 376.2 | 261.1 | 0.1 | 30 | 35 | |
| This compound (IS) | 380.2 | 336.2 | 0.1 | 30 | 20 |
| 380.2 | 261.1 | 0.1 | 30 | 35 |
Data Analysis and Quantification
The concentration of Gatifloxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared calibration standards. The linearity of the method should be assessed using a weighted (1/x or 1/x²) linear regression.
Workflow Diagram
Caption: Experimental workflow for Gatifloxacin quantification.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical method, emphasizing the principle of using an internal standard for accurate quantification.
Caption: Principle of quantification using an internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Gatifloxacin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in the study of Gatifloxacin.
Application of Gatifloxacin-d4 in Bioanalytical Assays: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Gatifloxacin-d4 as an internal standard in the bioanalytical quantification of gatifloxacin in biological matrices. The protocols and data presented are synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This compound, a stable isotope-labeled analog of the fluoroquinolone antibiotic gatifloxacin, is the preferred internal standard for quantitative bioanalysis. Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This application note details a validated LC-MS/MS method for the determination of gatifloxacin in human plasma, utilizing this compound as the internal standard.
Bioanalytical Method Overview
The quantification of gatifloxacin in biological samples is pivotal for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has nearly identical chemical properties, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for matrix effects and variations in extraction recovery and instrument response.
The described method involves the extraction of gatifloxacin and this compound from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for gatifloxacin in human plasma.[1]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methanol (HPLC grade)
-
0.1% Formic acid in water
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following conditions are based on established methods for fluoroquinolone analysis.[1][2][3]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Mass spectrometric conditions are critical for selective and sensitive detection.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 261.1 | 25 |
| This compound | 380.2 | 265.1 | 25 |
Note: The MRM transition for this compound is predicted based on the known fragmentation of gatifloxacin and the +4 Da mass shift due to deuterium labeling. The optimal collision energy should be determined empirically.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatifloxacin-d4 as a Stable Isotope-Labeled Internal Standard in Metabolic Profiling Studies
Application Note and Protocol
Introduction
Metabolic profiling, a key discipline in systems biology, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. This comprehensive analysis provides a functional readout of the physiological state of an organism. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in metabolomics due to its high sensitivity, selectivity, and broad coverage of metabolites. However, the accuracy and reproducibility of LC-MS-based metabolic profiling can be challenged by variations in sample preparation, chromatographic separation, and mass spectrometric ionization.
To address these challenges, the use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy.[1][2] SIL-IS are compounds that are chemically identical to the analytes of interest but are enriched with a heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] By adding a known amount of a SIL-IS to a sample at an early stage of the workflow, it can effectively normalize for variations throughout the analytical process, thereby improving the precision and accuracy of metabolite quantification.[3]
Gatifloxacin-d4 is the deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[4] While primarily used for the accurate quantification of Gatifloxacin in pharmacokinetic and clinical studies, its properties as a stable, non-endogenous compound make it a potential candidate for use as a global internal standard in broader metabolic profiling studies for quality control and data normalization. This application note provides a comprehensive overview of the principles, protocols, and potential applications of this compound in metabolic profiling.
Principle of this compound as an Internal Standard
The core principle behind using this compound in metabolic profiling is based on the concept of isotope dilution mass spectrometry. This compound has the same physicochemical properties as its unlabeled counterpart, meaning it will behave similarly during sample extraction, chromatography, and ionization. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from endogenous metabolites and the unlabeled drug by the mass spectrometer.
By adding a constant amount of this compound to all samples, calibration standards, and quality control samples, the ratio of the peak area of a target metabolite to the peak area of this compound can be used to correct for analytical variability. This is particularly valuable in untargeted or global metabolic profiling where a comprehensive suite of labeled standards for every metabolite is often not feasible. In this context, this compound can serve as a crucial quality control and normalization reference.
Applications
The primary and validated application of this compound is in pharmacokinetic and toxicokinetic studies for the precise quantification of Gatifloxacin in various biological matrices.
In the realm of metabolic profiling , this compound can be employed for:
-
Quality Control (QC): Monitoring the stability and performance of the LC-MS system throughout an analytical run. Consistent intensity of the this compound signal across all samples indicates a stable analytical process.
-
Data Normalization: Reducing inter-sample variability introduced during sample preparation and analysis. Normalizing the intensity of all detected metabolic features to the intensity of this compound can improve the reliability of statistical analysis.
-
Semi-Quantitative Analysis: In the absence of authentic standards for all metabolites, this compound can be used to estimate the relative changes in metabolite concentrations across different experimental groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a metabolic profiling study utilizing this compound as an internal standard.
Caption: A generalized workflow for metabolic profiling studies incorporating this compound.
Protocols
Sample Preparation
The following are generalized protocols for the preparation of common biological samples for metabolic profiling. The exact parameters may need to be optimized based on the specific sample type and the metabolites of interest.
a) Plasma/Serum Sample Preparation
-
Thaw frozen plasma or serum samples on ice.
-
To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Add 400 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol, 80:20, v/v) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., water:acetonitrile, 95:5, v/v) for LC-MS analysis.
b) Urine Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To a 100 µL aliquot of the supernatant, add 10 µL of this compound internal standard solution.
-
Dilute the sample with 400 µL of water or an appropriate buffer.
-
The sample is now ready for direct injection or further solid-phase extraction if necessary.
c) Tissue Sample Preparation
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add the tissue to a tube containing ceramic beads for homogenization.
-
Add 500 µL of ice-cold extraction solvent and 10 µL of this compound internal standard solution.
-
Homogenize the tissue using a bead beater.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Proceed with the supernatant as described in steps 7-9 of the plasma/serum protocol.
LC-MS/MS Analysis
The following is a generic LC-MS/MS method that can be adapted for metabolic profiling.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |
| Scan Mode | Full Scan (e.g., m/z 70-1000) and/or Data-Dependent MS/MS |
| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions for this compound (Example) | |
| Precursor Ion (m/z) | 380.2 |
| Product Ion (m/z) | 336.2, 264.1 (example transitions, should be optimized) |
Data Presentation
The use of this compound allows for the generation of robust and reproducible quantitative data. The following table provides an example of how quantitative results from a method validation could be presented.
Table 2: Quantitative Performance Characteristics (Hypothetical)
| Parameter | This compound |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
| Matrix Effect | Corrected by IS |
| Recovery | Monitored by IS |
Visualization of a Hypothetical Signaling Pathway
Metabolic profiling can be used to investigate the effects of xenobiotics on cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be studied.
Caption: A diagram of a potential drug-induced shift in cellular energy metabolism.
Conclusion
This compound is a valuable tool for enhancing the quality and reliability of LC-MS-based metabolic profiling studies. While its primary application is the accurate quantification of Gatifloxacin, its use as a global internal standard for quality control and data normalization in broader metabolomics investigations is a promising approach. The protocols and principles outlined in this application note provide a framework for researchers to incorporate this compound into their metabolic profiling workflows, ultimately leading to more robust and meaningful biological insights. When used for global metabolic profiling, it is important to acknowledge that a single internal standard may not perfectly mimic the behavior of all classes of metabolites, and the use of a panel of SIL-IS is the gold standard for absolute quantification. However, in the context of large-scale, discovery-based metabolomics, this compound can significantly improve data quality and confidence in the identified metabolic changes.
References
Application Note: High-Throughput Analysis of Gatifloxacin in Human Plasma using Gatifloxacin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gatifloxacin in human plasma. The method utilizes Gatifloxacin-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation technique for sample preparation, enabling a rapid and efficient workflow. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1] The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative bioanalysis using LC-MS/MS. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. This application note provides a comprehensive protocol for the reliable quantification of gatifloxacin in human plasma.
Experimental Protocols
Materials and Reagents
-
Gatifloxacin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of gatifloxacin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of gatifloxacin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Add 100 µL of plasma sample, calibration standard, or quality control sample to the appropriately labeled tube.
-
Spike each tube with 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Gatifloxacin | 376.2 | 261.1 | 25 |
| this compound | 380.2 | 265.1 | 25 |
Data Presentation
The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|
| 15 (Low QC) | < 6.5% | ± 7.2% | < 8.1% | ± 6.5% |
| 150 (Mid QC) | < 5.1% | ± 5.8% | < 6.9% | ± 5.1% |
| 1500 (High QC) | < 4.5% | ± 4.2% | < 5.5% | ± 4.8% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| 15 (Low QC) | 88.5 | 95.2 |
| 1500 (High QC) | 91.2 | 97.1 |
Visualizations
References
Application Notes and Protocols for Quantifying Gatifloxacin in Tear Fluid Using Gatifloxacin-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Gatifloxacin in tear fluid using Gatifloxacin-d4 as an internal standard. The protocols detailed below leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification, crucial for pharmacokinetic and pharmacodynamic studies in ophthalmic drug development.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis. Accurate measurement of its concentration in tear fluid is essential for evaluating the efficacy and safety of ophthalmic formulations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. This document outlines the necessary materials, equipment, and a validated protocol for this purpose.
Experimental Workflow
The overall workflow for the quantification of Gatifloxacin in tear fluid is depicted below. It involves tear fluid collection, sample preparation including protein precipitation and addition of the internal standard, followed by LC-MS/MS analysis and data processing.
Experimental workflow for Gatifloxacin analysis.
Materials and Equipment
Reagents and Chemicals
-
Gatifloxacin reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control (blank) tear fluid
Equipment
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Agilent 6470A Triple Quadrupole, Sciex QTRAP 6500+)
-
Analytical column (e.g., Agilent Zorbax C18, Waters Symmetry C18)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gatifloxacin reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Gatifloxacin Working Standards: Prepare a series of working standards by serially diluting the Gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
To 50 µL of tear fluid sample, add 10 µL of the this compound working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.2% Formic acid in water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 0.65 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 261.1 | 25 |
| This compound | 380.2 | 261.1 | 25 |
Data Analysis and Quantification
The concentration of Gatifloxacin in the tear fluid samples is determined by calculating the peak area ratio of the Gatifloxacin MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Gatifloxacin in the unknown samples is then interpolated from this calibration curve.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |
| Matrix Effect | Consistent analyte response in the presence of matrix components |
| Stability | Analyte stability under various storage and processing conditions |
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow from sample to result in the quantification of Gatifloxacin.
Logical flow of the Gatifloxacin quantification process.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of Gatifloxacin in tear fluid. Adherence to these application notes and protocols will enable researchers to generate high-quality data for ophthalmic drug development and research.
References
Application Note & Protocol: Quantification of Gatifloxacin Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical formulations using a simple, rapid, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is robust, accurate, and precise, making it suitable for routine quality control and stability studies.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of Gatifloxacin in pharmaceutical dosage forms is crucial to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and resolution. This application note details a validated HPLC method for the determination of Gatifloxacin.
Chromatographic Conditions
A summary of the chromatographic conditions for the analysis of Gatifloxacin is presented in Table 1. This method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 293 nm.[1][2]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with Orthophosphoric Acid[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 ± 2 °C) |
| Run Time | Approximately 5 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Prepare a 0.02 M Disodium Hydrogen Phosphate buffer.
-
Mix the buffer with acetonitrile in a ratio of 75:25 (v/v).
-
Adjust the pH of the mixture to 3.3 using orthophosphoric acid.
-
Sonicate the mobile phase for 30 minutes to degas before use.
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Gatifloxacin standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sonicate the solution for 30 minutes.
Preparation of Working Standard Solutions
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 4 µg/mL to 40 µg/mL by diluting with the mobile phase. These solutions are used to establish the calibration curve.
Preparation of Sample Solution (for Tablets)
-
Weigh and powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Gatifloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 12 µg/mL).
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. A summary of the validation parameters is presented in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 4.0 - 40.0 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Retention Time (Rt) | Approximately 2.767 min |
| Accuracy (% Recovery) | > 99.91% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
Experimental Workflow
The following diagram illustrates the key steps in the quantification of Gatifloxacin using the described HPLC method.
Caption: Workflow for Gatifloxacin Quantification by HPLC.
Stability-Indicating Assay
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Gatifloxacin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the Gatifloxacin peak from the degradation products, proving its specificity and stability-indicating capability.
Conclusion
The presented HPLC method is simple, rapid, accurate, precise, and stability-indicating for the quantification of Gatifloxacin in bulk and pharmaceutical dosage forms. The short retention time allows for a high throughput of sample analysis, making it a valuable tool for quality control and research laboratories.
References
Troubleshooting & Optimization
Troubleshooting Gatifloxacin-d4 signal intensity in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Gatifloxacin-d4 signal intensity in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using LC-MS.
Q1: I am observing a weak or no signal for this compound. What are the potential causes?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.[1] A systematic approach to troubleshooting is recommended to identify the root cause.
Troubleshooting Steps:
-
Verify Analyte Integrity and Concentration:
-
Check the LC-MS System:
-
LC System: Confirm that the LC pumps are delivering the mobile phase correctly and that there are no leaks. Air bubbles in the pump can lead to a complete loss of signal.
-
MS System: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound (m/z ~380.18).[3][4]
-
-
Investigate the Ion Source:
-
A contaminated or dirty ion source is a common reason for poor signal intensity. Follow the manufacturer's instructions for cleaning the ion source components.
-
Verify that the electrospray needle is properly positioned and not clogged. A visual inspection of the spray plume can be informative.
-
-
Evaluate Sample Preparation:
-
Inefficient sample extraction can lead to low recovery of this compound. If using solid-phase extraction (SPE), ensure the cartridge is appropriate and the elution solvent is effective. For plasma samples, Oasis HLB cartridges have been used successfully for Gatifloxacin extraction.
-
The sample matrix itself can cause ion suppression.
-
Q2: My this compound signal is inconsistent and has poor reproducibility. What should I investigate?
Poor reproducibility can be caused by a variety of factors, from inconsistent sample preparation to fluctuating instrument conditions.
Troubleshooting Steps:
-
Sample Preparation:
-
Ensure consistent and precise pipetting during sample and standard preparation.
-
Automated liquid handlers can improve reproducibility if available.
-
-
Chromatography:
-
Retention time shifts can lead to variations in signal intensity, especially with co-eluting matrix components. Ensure the column is properly equilibrated and that the mobile phase composition is consistent.
-
Column degradation can also affect reproducibility. Consider replacing the column if it has been used extensively.
-
-
Instrument Stability:
-
Monitor the stability of the spray in the ion source. An unstable spray will lead to fluctuating signal intensity.
-
Ensure the temperature and gas flows in the ion source are stable.
-
Regular system suitability tests can help identify and track issues with instrument performance.
-
Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?
Ion suppression is a common phenomenon in electrospray ionization (ESI) where components in the sample matrix co-eluting with the analyte of interest interfere with its ionization, leading to a decreased signal.
Confirmation of Ion Suppression:
-
Post-Column Infusion: Infuse a constant flow of this compound solution into the MS while injecting a blank matrix extract through the LC system. A dip in the this compound signal at the retention time of interest indicates the presence of ion-suppressing components.
Mitigation Strategies:
-
Improve Chromatographic Separation:
-
Modify the LC gradient to separate the interfering matrix components from this compound.
-
Consider using a different stationary phase or a longer column to enhance resolution.
-
-
Enhance Sample Cleanup:
-
Optimize the solid-phase extraction (SPE) protocol to more effectively remove matrix components.
-
Liquid-liquid extraction (LLE) can be an alternative sample preparation technique.
-
-
Dilute the Sample:
-
Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
-
Change Ionization Source:
-
If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.
-
Q4: What are the optimal mass spectrometry settings for this compound analysis?
Gatifloxacin is typically analyzed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Typical MS Parameters:
| Parameter | Typical Value/Range | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Gatifloxacin contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 380.2 (for this compound) | This corresponds to the [M+H]⁺ ion of this compound. |
| Product Ions (Q3) | Varies depending on instrument and collision energy. Common fragments result from the loss of parts of the piperazine ring or carboxylic acid group. | Monitoring specific fragments increases the selectivity and sensitivity of the assay. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of charged droplets in the ESI source. |
| Source Temperature | 100 - 150 °C | Aids in the desolvation of the droplets. |
| Desolvation Gas Flow | High (e.g., 600-1000 L/hr) | Facilitates the evaporation of the solvent from the droplets. |
| Desolvation Temperature | 350 - 500 °C | Further aids in the desolvation process to generate gas-phase ions. |
| Collision Energy | Analyte and instrument dependent | Needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ions. |
Note: These are starting points, and optimal conditions will vary between instruments. It is crucial to perform source and compound optimization experiments on your specific mass spectrometer.
Experimental Protocols
LC-MS/MS Method for Gatifloxacin in Plasma
This protocol is a generalized example based on published methods.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Gatifloxacin with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Gatifloxacin, and then return to initial conditions to re-equilibrate the column.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (MRM):
-
Ionization: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be determined by infusing a this compound standard and optimizing the collision energy for the most abundant and stable product ions.
-
Visualizations
Caption: Troubleshooting workflow for weak this compound signal.
Caption: Strategies for mitigating ion suppression.
References
Gatifloxacin-d4 HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak splitting issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Gatifloxacin-d4. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.
Troubleshooting Guide: this compound Peak Splitting
Peak splitting in HPLC can arise from a multitude of factors, ranging from instrumental issues to chemical phenomena. This guide provides a systematic approach to identifying and resolving these issues for this compound analysis.
dot
Caption: Troubleshooting workflow for this compound peak splitting in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting for this compound in HPLC?
Peak splitting for a single analyte like this compound can be caused by several factors:
-
Column Issues: A void at the head of the column, a partially blocked inlet frit, or contamination of the stationary phase can create alternative flow paths for the analyte, resulting in a split peak.[1][2]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion and splitting.
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape, including splitting, especially for early eluting peaks.
-
Co-eluting Species: The peak may not be a single compound. Potential sources include:
-
Chromatographic Isotope Effect: The four deuterium atoms in this compound can cause it to elute slightly earlier than any residual, non-deuterated Gatifloxacin. If both are present, a split or broadened peak may be observed.
-
Impurities or Dimers: The synthesis of Gatifloxacin can result in closely related impurities, such as dimers, which may have very similar retention times.[3]
-
On-column Degradation: Gatifloxacin could potentially degrade on the column, especially at elevated temperatures, creating new species that elute close to the parent peak.
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Gatifloxacin, it can exist in both ionized and non-ionized forms, which may interact differently with the stationary phase and lead to peak splitting.
Q2: How can I determine if the peak splitting is due to an instrumental problem or a chemical issue?
A simple diagnostic test is to observe the other peaks in your chromatogram, if any are present.
-
All Peaks Split: If all peaks are showing a similar splitting pattern, the issue is likely systemic or instrumental. This points towards problems like a blocked frit, a column void, or issues with the injector or detector.
-
Only this compound Peak Splits: If only the this compound peak is affected, the problem is more likely related to the specific analyte, the sample preparation, or the chromatographic method itself.
Q3: Can the mobile phase composition affect peak shape for this compound?
Yes, the mobile phase is critical. For Gatifloxacin, a mobile phase consisting of a buffer (e.g., phosphate or citrate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the buffer is particularly important. A pH around 3.0 to 4.5 is often used to ensure consistent ionization of the molecule and achieve good peak shape. Inadequate buffering can lead to pH shifts on the column, causing peak tailing or splitting.
dot
Caption: Potential causes of peak splitting for this compound in HPLC.
Experimental Protocols & Data
Below are examples of HPLC methods that have been successfully used for the analysis of Gatifloxacin. These can serve as a starting point for optimizing the separation of this compound.
Table 1: HPLC Method Parameters for Gatifloxacin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetic acid 5% : Acetonitrile : Methanol (70:15:15, v/v/v) | 0.025 M Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v) | 20 mM Phosphate buffer : Methanol (30:70, v/v) |
| pH | Not specified | 3.3 (adjusted with orthophosphoric acid) | 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 287 nm | 293 nm | 254 nm |
| Temperature | Ambient | 25 ± 2 °C | Not specified |
| Reference |
Detailed Methodologies
Method 1: Acetic Acid, Acetonitrile, and Methanol Mobile Phase
-
Mobile Phase Preparation: Prepare a mixture of 5% acetic acid in water, acetonitrile, and methanol in the ratio of 70:15:15 by volume. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetic acid 5% : Acetonitrile : Methanol (70:15:15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 287 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram.
Method 2: Phosphate Buffer and Acetonitrile Mobile Phase
-
Mobile Phase Preparation: Prepare a 0.025 M solution of disodium hydrogen phosphate in water. Mix this buffer with acetonitrile in a 75:25 (v/v) ratio. Adjust the pH to 3.3 with orthophosphoric acid. Degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Dilute the stock solution to the desired working concentration.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH 3.3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 293 nm
-
-
Analysis: Follow the analysis procedure as described in Method 1.
Concluding Remarks
Troubleshooting peak splitting in HPLC requires a systematic evaluation of potential causes. By following the logical workflow and considering the specific chemical properties of this compound, researchers can effectively diagnose and resolve these chromatographic challenges. When issues persist, consulting detailed HPLC troubleshooting guides and considering the possibility of co-eluting impurities or on-column degradation is recommended.
References
Gatifloxacin-d4 Solid Phase Extraction (SPE) Technical Support Center
Welcome to the technical support center for improving Gatifloxacin-d4 recovery in solid phase extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound during SPE?
A1: Low recovery is the most frequent issue encountered in SPE.[1] The primary causes often involve a mismatch between the sorbent chemistry and the analyte, improper sample pH, insufficient elution solvent strength, or issues with the flow rate during sample loading and elution.[1][2][3] It is crucial to systematically investigate each step of the SPE process to pinpoint the exact cause of analyte loss.[3]
Q2: How can I determine at which step my this compound is being lost?
A2: To identify the step where analyte loss occurs, you should collect and analyze fractions from each stage of the SPE process (load, wash, and elution). By quantifying the amount of this compound in each fraction, you can determine if it is breaking through during the loading step, being prematurely eluted during the wash step, or being retained on the sorbent after the elution step.
Q3: What type of SPE sorbent is recommended for this compound?
A3: The choice of sorbent is critical and depends on the physicochemical properties of Gatifloxacin. For fluoroquinolones like gatifloxacin, which can be charged, a mixed-mode polymeric sorbent that combines reversed-phase and ion-exchange properties is often effective. For instance, a novel method using a restricted access molecularly imprinted polymer (RAMIP) on a metal-organic framework has shown very high recovery for gatifloxacin. Standard polymeric reversed-phase sorbents like Strata-X have also been used successfully for similar compounds.
Q4: Can the sample matrix affect the recovery of this compound?
A4: Yes, complex sample matrices can significantly interfere with SPE, leading to poor recovery. Matrix components can compete with this compound for binding sites on the sorbent or cause clogging. Sample pretreatment steps, such as protein precipitation or dilution, may be necessary to minimize these matrix effects.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptoms:
-
The concentration of this compound in the final eluate is significantly lower than expected.
-
High variability in recovery between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Improper Sorbent Conditioning | Ensure the sorbent bed is fully wetted by conditioning with an appropriate solvent (e.g., methanol), followed by equilibration with a solvent similar in composition to the sample matrix. A "soak step" during conditioning can improve sorbent activation. | Incomplete wetting can lead to inconsistent analyte binding. |
| Incorrect Sample pH | Adjust the pH of the sample to ensure this compound is in a state that promotes strong retention on the chosen sorbent. For ion-exchange mechanisms, the analyte should be charged; for reversed-phase, it should ideally be neutral. | The ionization state of the analyte directly impacts its interaction with the sorbent. |
| Sample Solvent Too Strong | Dilute the sample with a weaker solvent to reduce its elution strength during loading. | A strong sample solvent can prevent the analyte from binding to the sorbent, causing it to elute during the loading step. |
| Inappropriate Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Test different solvent strengths to find the optimal composition. | A wash solvent that is too strong will cause premature elution of the analyte. |
| Insufficient Elution Solvent Strength | Increase the strength of the elution solvent. This may involve increasing the percentage of organic solvent or adding a modifier (e.g., acid or base) to disrupt the analyte-sorbent interaction. | The elution solvent must be strong enough to overcome the binding forces between this compound and the sorbent. |
| Inadequate Elution Volume | Increase the volume of the elution solvent in increments to ensure complete desorption of the analyte. Collecting multiple elution fractions can help determine the optimal volume. | The analyte may not be fully eluted if the volume of the elution solvent is insufficient. |
| High Flow Rate | Decrease the flow rate during sample loading, washing, and elution to allow for sufficient interaction time between the analyte and the sorbent. | High flow rates can lead to incomplete binding during loading and incomplete elution. |
| Sorbent Overload | Reduce the sample volume or concentration, or increase the mass of the sorbent in the SPE cartridge. | Exceeding the binding capacity of the sorbent will result in analyte breakthrough during sample loading. |
Experimental Protocols
Protocol 1: General Solid Phase Extraction for this compound
This protocol provides a general workflow that can be optimized for specific sample matrices and SPE sorbents.
-
Sorbent Conditioning:
-
Pass 1-2 column volumes of methanol or another suitable organic solvent through the SPE cartridge.
-
Follow with 1-2 column volumes of reagent-grade water.
-
Finally, pass 1 column volume of the equilibration buffer (e.g., a buffer at the same pH as the sample) through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Pre-treat the sample as necessary (e.g., adjust pH, dilute).
-
Load the sample onto the conditioned SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak wash solvent to remove interfering substances.
-
The wash solvent should be strong enough to remove matrix components without eluting the this compound.
-
-
Drying:
-
Dry the sorbent bed by applying a vacuum or positive pressure for a specified time (e.g., 5-10 minutes) to remove the wash solvent. Excessive drying can sometimes lead to the loss of volatile compounds.
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of a strong elution solvent.
-
Collect the eluate for analysis. Consider a second elution step to check for complete recovery.
-
Visualizations
Experimental Workflow for this compound SPE
References
Technical Support Center: Gatifloxacin-d4 Bioanalysis
Welcome to the technical support center for Gatifloxacin-d4 bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: Why is this compound used as an internal standard, and can it be affected by matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Gatifloxacin. It is chemically identical to the analyte but has a different mass due to the deuterium atoms. The primary advantage of a SIL-IS is that it co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal, variability caused by ion suppression or enhancement can often be compensated for, leading to more accurate quantification. However, in cases of severe and variable matrix effects, even a SIL-IS may not fully compensate for the interference.
Q3: What are the common causes of matrix effects in this compound analysis?
A3: The most common sources of matrix effects in biological samples are endogenous components like phospholipids, salts, and proteins that may co-elute with this compound. Exogenous substances such as anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects. These substances can compete with this compound for ionization in the mass spectrometer source.
Q4: How can I determine if my this compound assay is experiencing matrix effects?
A4: Two primary experimental methods are used to assess matrix effects: the post-extraction spike method and the post-column infusion method. The post-extraction spike method is quantitative and compares the response of this compound in a clean solvent to its response in an extracted blank matrix. The post-column infusion method provides a qualitative profile of where ion suppression or enhancement occurs throughout the chromatographic run.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound bioanalysis experiments.
Issue 1: Low Signal Intensity for this compound
Possible Cause: Significant ion suppression is likely occurring, where matrix components are co-eluting with this compound and hindering its ionization.
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering components from the matrix before analysis.
-
Protein Precipitation (PPT): While simple, PPT is often associated with significant matrix effects as it primarily removes proteins, leaving other components like phospholipids. Consider optimizing the precipitation solvent.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to selectively extract this compound while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by selectively isolating the analyte. Choose an SPE sorbent that strongly retains this compound, allowing for thorough washing to remove matrix components.
-
-
Optimize Chromatographic Conditions: Adjusting the HPLC/UPLC method can separate this compound from the interfering matrix components.
-
Modify the mobile phase gradient to improve resolution.
-
Consider a different stationary phase (column chemistry) that provides alternative selectivity.
-
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby lessening the matrix effect. This is a viable option if the assay has sufficient sensitivity.
Issue 2: Inconsistent this compound Area Counts Across a Batch
Possible Cause: This indicates a relative matrix effect, where the degree of ion suppression or enhancement varies between individual samples. This can be due to differences in the biological matrix from different subjects or inconsistent sample preparation.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, including standards and quality controls. Inconsistencies can introduce variability in the matrix effect.
-
Evaluate Different Biological Lots: During method development, assess the matrix effect across multiple sources (lots) of blank biological matrix to understand the potential for variability.
-
Employ a Robust Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the primary strategy to correct for such variability. Ensure the internal standard is added early in the sample preparation process to account for variability throughout the entire procedure.
Issue 3: Poor Reproducibility of Quality Control (QC) Samples
Possible Cause: In addition to variable matrix effects, this could be related to the stability of this compound in the matrix or issues with the sample extraction process leading to variable recovery.
Troubleshooting Steps:
-
Assess Extraction Recovery: Determine the recovery of this compound from the matrix. Low or inconsistent recovery can lead to poor reproducibility. Optimize the sample preparation method to ensure high and consistent recovery.
-
Verify Analyte Stability: Evaluate the stability of this compound in the biological matrix under the conditions of sample collection, storage, and processing.
Quantitative Data Summary
The following tables provide illustrative data on matrix effects and extraction recovery for this compound using different sample preparation techniques. Note: This data is for example purposes and may not reflect actual experimental results.
Table 1: Matrix Effect of this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Factor | % CV | Matrix Effect Classification |
| Protein Precipitation (Acetonitrile) | 0.65 | 18.5 | Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.92 | 8.2 | Minimal Effect |
| Solid-Phase Extraction (Polymeric Cation Exchange) | 1.03 | 4.1 | No Significant Effect |
Matrix Factor = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution) A Matrix Factor < 1 indicates ion suppression, > 1 indicates ion enhancement.
Table 2: Extraction Recovery of this compound from Human Plasma
| Sample Preparation Method | Mean % Recovery | % CV |
| Protein Precipitation (Acetonitrile) | 95.8 | 6.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 82.3 | 9.8 |
| Solid-Phase Extraction (Polymeric Cation Exchange) | 91.5 | 5.2 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., the mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots). Spike this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction at the same concentration as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Extraction Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
-
Set up the Infusion: Use a syringe pump to deliver a constant flow of a this compound solution into the LC eluent stream via a 'T' connector placed between the analytical column and the mass spectrometer.
-
Inject Extracted Blank Matrix: While the this compound solution is being continuously infused, inject a sample of extracted blank matrix onto the LC column.
-
Monitor the Signal: Monitor the signal intensity of this compound over the course of the chromatographic run. Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gatifloxacin-d4 Stability in Biological Matrices
This technical support center provides guidance on the stability of Gatifloxacin-d4 in various biological matrices. The following information is intended for researchers, scientists, and drug development professionals to aid in the accurate and reliable quantification of this compound in bioanalytical studies.
A Note on Deuterated Analogs: The stability data presented here is based on studies of Gatifloxacin. Deuterium-labeled compounds like this compound generally exhibit similar chemical stability to their non-deuterated counterparts under typical bioanalytical conditions. Therefore, the stability information for Gatifloxacin serves as a reliable guide for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing this compound?
A1: Based on stability studies of gatifloxacin in human plasma, samples are stable for at least 7 weeks when stored at -20°C. For short-term storage, plasma samples are stable for at least 5 hours at room temperature. It is also noted that gatifloxacin is stable through at least three freeze-thaw cycles in plasma.
Q2: How long is this compound stable in whole blood after collection?
Q3: Is this compound stable in urine? What are the recommended storage conditions?
A3: Although detailed stability studies in urine were not found in the provided search results, general guidance for fluoroquinolones suggests that urine samples should be stored frozen, preferably at -20°C or lower, to ensure stability. The pH of the urine could potentially affect the stability of this compound, as studies on gatifloxacin in aqueous solutions have shown pH-dependent hydrolysis.
Q4: What are the potential sources of this compound degradation in biological samples?
A4: Potential sources of degradation for this compound in biological matrices include:
-
pH-dependent hydrolysis: Gatifloxacin has been shown to undergo hydrolysis at low pH.[1][2]
-
Photodegradation: Exposure to light can lead to degradation. One study indicated a 10% loss of potency after 10 months of light exposure at room temperature.[1][2]
-
Enzymatic degradation: While gatifloxacin is metabolically stable, the potential for enzymatic degradation in unprocessed biological samples exists.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from plasma samples. | Sample degradation due to improper storage. | Ensure plasma samples are stored at -20°C or colder and have not undergone excessive freeze-thaw cycles. |
| Inefficient extraction from the matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the pH of the sample and extraction solvents is appropriate for this compound. | |
| High variability in replicate analyses. | Inconsistent sample handling and processing. | Standardize all sample handling steps, including thawing, vortexing, and extraction times. |
| Instability in processed samples (e.g., in autosampler). | Verify the stability of this compound in the final reconstituted solution. One study found gatifloxacin to be stable for 16 hours at room temperature and 48 hours at -20°C in deproteinized plasma. | |
| Unexpected peaks interfering with this compound quantification. | Contamination from collection tubes, reagents, or labware. | Use high-purity solvents and reagents. Screen different types of collection tubes for potential interferences. |
| Presence of metabolites. | Develop a chromatographic method with sufficient resolution to separate this compound from any potential metabolites. |
Quantitative Stability Data Summary
The following table summarizes the stability of Gatifloxacin in various matrices and conditions. This data can be used as a guideline for this compound.
| Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Human Plasma | Room Temperature | At least 5 hours | Stable | |
| Human Plasma | -20°C | At least 7 weeks | Stable | |
| Human Plasma | Freeze-Thaw Cycles | 3 cycles | Stable | |
| Deproteinized Plasma | Room Temperature | 16 hours | Stable | |
| Deproteinized Plasma | -20°C | 48 hours | Stable | |
| Phosphate Buffer | Room Temperature | 24 hours | Stable | |
| Phosphate Buffer | -20°C | 7 weeks | Stable |
Experimental Protocols
Protocol 1: Determination of Gatifloxacin Stability in Human Plasma by HPLC
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Spike plasma with Gatifloxacin to achieve desired concentrations.
-
Use ciprofloxacin as an internal standard.
-
Deproteinize plasma samples using an Amicon Centrifree system.
-
-
HPLC Conditions:
-
Column: X Terra MS C18 (3 mm x 50 mm, 5 µm)
-
Mobile Phase: 0.025 M disodium hydrogen phosphate (pH 3.0) and acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: Spectrophotometric detection at 293 nm
-
-
Stability Assessment:
-
Short-Term (Bench-Top) Stability: Analyze spiked plasma samples kept at room temperature for specific time intervals (e.g., 0, 1, 2, 5 hours).
-
Long-Term Stability: Analyze spiked plasma samples stored at -20°C for specific durations (e.g., 1, 3, 5, 7 weeks).
-
Freeze-Thaw Stability: Subject spiked plasma samples to three freeze-thaw cycles (-20°C to room temperature) before analysis.
-
Protocol 2: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Use ciprofloxacin as the internal standard.
-
Perform solid-phase extraction (SPE) using Oasis HLB cartridges to extract gatifloxacin and the internal standard from plasma.
-
-
LC-MS/MS Conditions:
-
Chromatography: Liquid chromatography system.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Mode: Multiple reaction monitoring (MRM).
-
-
Method Validation:
-
Establish linear calibration curves (e.g., 10-1000 ng/mL).
-
Determine intraday and interday precision and accuracy.
-
Calculate the limit of detection (LOD).
-
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound in plasma.
Caption: A logical troubleshooting workflow for addressing inaccurate this compound measurements.
References
How to resolve Gatifloxacin-d4 co-elution with metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Gatifloxacin-d4 with its metabolites during chromatographic analysis.
Troubleshooting Guide
Question: I am observing co-elution of my internal standard, this compound, with Gatifloxacin metabolites. How can I resolve this?
Answer:
Co-elution of a deuterated internal standard with metabolites of the parent drug is a common challenge in bioanalytical method development. This can lead to inaccurate quantification. Here is a systematic approach to troubleshoot and resolve this issue.
1. Confirm Co-elution:
First, confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Look for non-symmetrical, broad, or shouldered peaks for this compound, which can indicate the presence of a co-eluting compound.[1]
-
Mass Spectrometry (MS) Analysis: If using LC-MS/MS, examine the mass spectra across the peak. If the spectra change, it suggests the presence of more than one compound.[2] Extract the ion chromatograms for the expected m/z of this compound and potential metabolites to see if their retention times overlap. Gatifloxacin undergoes limited biotransformation in humans, with the primary metabolites being ethylenediamine and methylethylenediamine metabolites.[3]
2. Chromatographic Optimization:
If co-elution is confirmed, the primary approach is to optimize the chromatographic conditions to improve separation. The resolution of two peaks is governed by selectivity, efficiency, and retention.[2]
-
Modify the Mobile Phase: This is often the most effective way to alter selectivity.
-
Adjust pH: Gatifloxacin is a quinolone carboxylic acid.[3] Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and its metabolites, thereby affecting their retention on a reversed-phase column. A systematic evaluation of pH (e.g., in 0.5 unit increments) is recommended.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
Modify Additives: Introducing or changing the concentration of additives like formic acid or ammonium acetate can also influence peak shape and selectivity.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can resolve co-elution.
-
Alternative Chemistries: Consider columns with different stationary phases, such as phenyl-hexyl or embedded polar groups, which offer different retention mechanisms.
-
-
Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Modify the Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
3. Sample Preparation Enhancement:
A more rigorous sample preparation method can help to remove interfering metabolites before analysis.
-
Solid-Phase Extraction (SPE): Develop a more selective SPE method. Experiment with different sorbents (e.g., mixed-mode cation exchange) and elution solvents to selectively isolate the analyte and internal standard from the metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of Gatifloxacin?
A1: Gatifloxacin undergoes limited metabolism in humans. The primary metabolites are ethylenediamine and methylethylenediamine metabolites, with less than 1% of the dose being excreted in the urine as these forms.
Q2: Can I use a different internal standard?
A2: If resolving the co-elution proves to be intractable, using a different internal standard that is structurally similar to Gatifloxacin but chromatographically distinct from its metabolites is an option. Ciprofloxacin has been used as an internal standard for Gatifloxacin analysis. However, the ideal internal standard is a stable isotope-labeled version of the analyte.
Q3: What are typical starting conditions for Gatifloxacin analysis by LC-MS/MS?
A3: A common starting point for the analysis of Gatifloxacin is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Typical conditions involve a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Gatifloxacin Analysis
This protocol provides a starting point for method development and can be modified to resolve co-elution.
1. Sample Preparation (Solid-Phase Extraction):
- Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 0.5 mL of plasma sample.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agilent Zorbax C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.65 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gatifloxacin | 376.2 | 261.1 |
| This compound | 380.2 | 265.1 |
(Note: These are example transitions and should be optimized for your specific instrument.)
Data Presentation
The following table summarizes typical chromatographic parameters from published methods for Gatifloxacin analysis, which can be used as a reference for method development.
| Reference | Column | Mobile Phase | Retention Time (min) |
| Agilent Zorbax C18 (100 mm x 4.6 mm, 3.5 µm) | 0.2% formic acid in water and methanol (isocratic) | 1.64 | |
| SUPELCO C18-DB (250 mm x 4.6 mm, 5 µm) | 0.02 M disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 | 2.767 | |
| BDS Hypersil C8 (250 x 4.6 mm, 5 µm) | 20 mM phosphate buffer (pH 3.0) and methanol (30:70 v/v) | Not specified | |
| C18 absorbosphere (250 x 4.6 mm, 5 µm) | Acetic acid 5%-acetonitrile-methanol (70:15:15, v/v/v) | Not specified |
Visualizations
Troubleshooting Workflow for this compound Co-elution
Caption: A logical workflow for troubleshooting the co-elution of this compound.
References
Technical Support Center: Optimizing Gatifloxacin-d4 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Gatifloxacin and its deuterated internal standard, Gatifloxacin-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled internal standard used in quantitative analysis, typically with mass spectrometry detection (LC-MS/MS). Its chemical and physical properties are nearly identical to Gatifloxacin. This allows it to mimic the behavior of the analyte during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: Should Gatifloxacin and this compound co-elute?
A2: Ideally, for accurate quantification, the analyte and its deuterated internal standard should co-elute or have very similar retention times. This ensures that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.
Q3: Can deuterium labeling affect the chromatographic retention time?
A3: Yes, a phenomenon known as the "isotopic effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds. This is more pronounced in reverse-phase chromatography where the deuterated compound, being slightly more lipophilic, may elute slightly earlier than the parent compound.
Q4: What are the typical starting conditions for separating Gatifloxacin and this compound?
A4: A common starting point for the analysis of Gatifloxacin is reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. Mobile phases often consist of a mixture of an aqueous buffer (such as phosphate or formate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for optimizing the retention and peak shape of Gatifloxacin.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for Gatifloxacin and this compound separation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Inappropriate mobile phase pH: Gatifloxacin is an amphoteric molecule, and its ionization state is highly dependent on the pH.
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Gatifloxacin.
-
Column overload: Injecting too high a concentration of the analyte.
Solutions:
-
pH Adjustment: Adjust the mobile phase pH. For Gatifloxacin, a pH in the acidic range (e.g., 2.5-4.5) is often used to ensure the protonation of the piperazine nitrogen, leading to better peak shape.[1][2]
-
Use of Mobile Phase Additives: Incorporate additives like triethylamine (TEA) or use a buffer to mask silanol interactions and improve peak symmetry.
-
Sample Dilution: Reduce the concentration of the injected sample.
-
Column Choice: Consider using a column with end-capping to minimize silanol interactions.
Issue 2: Inadequate Retention or Co-elution with the Solvent Front
Possible Causes:
-
High organic content in the mobile phase: Too much organic solvent will cause the analytes to elute too quickly.
-
Inappropriate mobile phase pH: The ionization state of Gatifloxacin affects its hydrophobicity and thus its retention on a reverse-phase column.
Solutions:
-
Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention.
-
Adjust pH: Experiment with the mobile phase pH to find the optimal retention.
-
Mobile Phase Composition: Consider switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.
Issue 3: Partial Separation or Splitting of Gatifloxacin and this compound Peaks
Possible Causes:
-
Isotopic effect: Deuterium substitution can sometimes lead to a slight difference in retention time.
-
Suboptimal mobile phase composition: The mobile phase may not have the required selectivity to ensure co-elution.
Solutions:
-
Fine-tune Organic Content: Make small, incremental changes to the percentage of the organic modifier in the mobile phase.
-
Modify Aqueous Phase: Adjust the buffer concentration or pH.
-
Change Organic Modifier: Evaluate the use of methanol versus acetonitrile, as they offer different selectivities.
-
Temperature Optimization: Adjusting the column temperature can influence selectivity and potentially improve co-elution.
Experimental Protocols
Example HPLC Method for Gatifloxacin
This protocol is a general example based on published methods and should be optimized for your specific application.
-
Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v), with the pH adjusted to 3.3 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 293 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Data Presentation
Table 1: Example Mobile Phase Compositions for Gatifloxacin Analysis
| Mobile Phase Composition | pH | Column | Reference |
| 0.025 M Disodium hydrogen phosphate buffer: Acetonitrile (75:25, v/v) | 3.3 | C18 | |
| Acetic acid 5%: Acetonitrile: Methanol (70:15:15, v/v/v) | Not specified | C18 | |
| 0.2% Formic acid in water: Methanol | Not specified | C18 | |
| 0.02 M Dihydrogen potassium phosphate buffer: Acetonitrile (various ratios) | Not specified | C18 |
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Effect of pH on Gatifloxacin's properties.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gatifloxacin-d4 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Gatifloxacin-d4 and its unlabeled counterpart by ESI-MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the analyte of interest (Gatifloxacin and this compound) is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.[1]
Q2: I am using this compound as an internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[2][3] However, "differential ion suppression" can occur where the analyte and the SIL-IS are not affected equally. This can be caused by slight differences in retention time between the two compounds, leading to exposure to different matrix components as they elute.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method is the post-column infusion experiment. A solution of Gatifloxacin is continuously infused into the MS while a blank matrix extract is injected into the LC system. A dip in the baseline signal of Gatifloxacin indicates the retention times where ion suppression is occurring. By comparing the retention time of your Gatifloxacin and this compound peaks to these suppression zones, you can assess the risk of ion suppression.
Troubleshooting Guides
Issue 1: Low Signal Intensity for both Gatifloxacin and this compound
This is a strong indicator of significant ion suppression affecting both the analyte and the internal standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Matrix components are likely co-eluting with your compounds. Improve your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid Phase Extraction (SPE). For Gatifloxacin analysis in plasma, Oasis HLB cartridges have been used successfully. |
| High Sample Concentration | The concentration of matrix components may be saturating the ESI source. Try diluting the sample extract before injection. While this will also dilute your analyte, it can significantly reduce ion suppression. |
| Suboptimal Chromatographic Separation | Your analytes may be eluting in a region of significant matrix interference. Optimize your LC gradient to separate Gatifloxacin and this compound from the ion-suppressing regions of the chromatogram. |
Issue 2: Inconsistent Gatifloxacin/Gatifloxacin-d4 Peak Area Ratios
This suggests variable or differential ion suppression between your analyte and internal standard across different samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and IS | Even a small difference in retention time between Gatifloxacin and this compound can lead to differential ion suppression. Adjust your LC method (e.g., gradient, flow rate, column chemistry) to ensure they co-elute perfectly. |
| Variable Matrix Effects | The composition of your biological samples may vary, leading to inconsistent ion suppression. Ensure your sample preparation is robust and consistent for all samples. Matrix-matched calibrants and quality control samples are crucial for identifying and correcting for this variability. |
| ESI Source Contamination | A dirty ion source can lead to erratic ionization and inconsistent results. Perform routine cleaning and maintenance of the ESI source components. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Gatifloxacin from Plasma
This protocol is adapted from a published method for the analysis of Gatifloxacin in human plasma.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (MeOH)
-
Water (H2O)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Plasma sample containing Gatifloxacin and this compound
Procedure:
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of MeOH followed by 1 mL of H2O.
-
Loading: Load 0.5 mL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in H2O.
-
Elution: Elute Gatifloxacin and this compound with 1 mL of ACN.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Fluoroquinolone Analysis
This is a general protocol for protein precipitation, a faster but potentially less clean sample preparation method.
Materials:
-
Acetonitrile (ACN), ice-cold
-
Plasma sample containing Gatifloxacin and this compound
-
Centrifuge
Procedure:
-
Add 3 volumes of ice-cold ACN to 1 volume of plasma sample in a microcentrifuge tube.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Note: Other precipitants like trichloroacetic acid (TCA) and zinc sulfate can also be used, but their compatibility with your LC-MS system and potential for causing ion suppression should be evaluated.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting ion suppression.
References
Gatifloxacin-d4 Technical Support Center: Troubleshooting Purity and Analytical Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Gatifloxacin-d4. This resource is designed to assist in resolving challenges related to purity, analytical interference, and method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical studies?
This compound is a deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The addition of a known concentration of this compound to samples allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Gatifloxacin.[2]
Q2: What are the potential purity issues associated with this compound?
While manufacturers strive for high isotopic purity, this compound standards may contain residual undeuterated Gatifloxacin or partially deuterated species. The presence of these impurities can affect the accuracy of quantification, especially at low analyte concentrations. It is crucial to verify the isotopic purity of the this compound standard, as even a small percentage of the unlabeled analyte can contribute to the analyte's signal and lead to an artificially high baseline.[3]
Q3: What is isotopic interference and how can it affect my results?
Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Gatifloxacin) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Gatifloxacin contributing to the M+1 peak) and potential isotopic impurities in the this compound standard.[3]
Q4: My calibration curve is non-linear. Could this be due to this compound issues?
Yes, non-linearity in the calibration curve, particularly at the upper and lower limits of quantification, can be an indicator of isotopic interference. This can happen if the concentration of the internal standard is too high relative to the analyte, causing the isotopic contribution of the internal standard to the analyte signal to become significant.
Q5: I am observing a peak for Gatifloxacin in my blank samples that only contain the internal standard. What could be the cause?
This is a strong indication that your this compound internal standard contains a significant amount of undeuterated Gatifloxacin as an impurity.[3] This will lead to a false positive signal for the analyte and can significantly impact the accuracy of your low-concentration samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Gatifloxacin and/or this compound in HPLC
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Gatifloxacin. A mobile phase pH of around 3.3 has been shown to produce sharp, symmetrical peaks. Adjust the pH of your mobile phase accordingly. |
| Secondary Interactions with Column | Residual silanol groups on the silica-based column can interact with the basic amine groups of Gatifloxacin, leading to peak tailing. Use a well-end-capped column or add a competing base like triethylamine to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Inaccurate Quantification and Suspected Isotopic Interference in LC-MS/MS
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting isotopic interference.
Correction Strategies for Isotopic Interference:
-
Optimize Chromatography: Ensure baseline separation of any interfering peaks from the analyte and internal standard.
-
Select Different Precursor/Product Ions: Choose MRM transitions with minimal overlap.
-
Mathematical Correction: If interference is consistent, a correction factor can be applied to the data. This involves determining the percentage of signal crossover and subtracting it from the affected peak area.
-
Lower Internal Standard Concentration: Using a lower concentration of the internal standard can minimize its contribution to the analyte signal, but it must still provide a robust signal.
Data Presentation: Common Impurities of Gatifloxacin
The following table summarizes some of the known process-related impurities and degradation products of Gatifloxacin. The presence of these in the unlabeled Gatifloxacin standard could potentially interfere with analysis.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | C₁₄H₁₁F₂NO₄ | 295.24 | Synthesis Intermediate |
| 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid | C₁₃H₉F₂NO₄ | 281.21 | Synthesis Byproduct |
| Gatifloxacin Dimer-1 | C₃₈H₄₀F₂N₆O₈ | 651.1 (as M+H) | Dimerization during synthesis |
| O-Desmethyl Gatifloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | Degradation Product |
| Gatifloxacin 3,4 Dimethyl Piperazine Impurity | C₁₉H₂₂FN₃O₄ | 375.4 | Impurity in starting material |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Gatifloxacin
This protocol is adapted from a validated method for the determination of Gatifloxacin in pharmaceutical preparations.
1. Chromatographic Conditions:
-
Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 293 nm
-
Temperature: Ambient (25 ± 2 °C)
2. Standard Solution Preparation:
-
Accurately weigh the equivalent of 10 mg of Gatifloxacin free base and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Sonicate the solution for 30 minutes and filter through a 0.45 µm membrane filter.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).
3. Sample Preparation (for Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of Gatifloxacin to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 30 minutes.
-
Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.
Protocol 2: LC-MS/MS Method for Gatifloxacin in Biological Matrices
This protocol is a general guideline based on published methods for Gatifloxacin in plasma.
1. LC Conditions:
-
Column: Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic or a simple gradient depending on the complexity of the matrix. A typical starting point is 80% A and 20% B.
-
Flow Rate: 0.65 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
2. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Gatifloxacin: Precursor ion (m/z) 376.2 → Product ion (m/z) 261.1
-
This compound: Precursor ion (m/z) 380.2 → Product ion (m/z) 261.1 (Note: Product ion may be the same, but precursor is different)
-
-
Collision Energy and other parameters: Optimize for your specific instrument.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Mandatory Visualizations
Gatifloxacin's Mechanism of Action
Gatifloxacin inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its bactericidal activity.
Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of Gatifloxacin in a biological matrix using this compound as an internal standard.
Caption: A standard workflow for bioanalytical sample preparation and analysis.
References
Validation & Comparative
Gatifloxacin Analysis: A Comparative Guide to Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Gatifloxacin in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d4, is the gold standard for quantitative analysis by mass spectrometry, as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving method robustness.
Performance Comparison of Analytical Methods for Gatifloxacin
The following table summarizes the validation parameters of a validated LC-MS/MS method for Gatifloxacin in human plasma, which serves as our primary example, alongside other reported methods. This allows for a clear comparison of their performance characteristics.
| Method | Internal Standard | Linearity Range | Accuracy (% Error) | Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| LC-MS/MS | Ciprofloxacin | 10 - 1000 ng/mL | < 5.4% | < 6.0% | LOD: 500 pg/mL |
| HPLC-UV | Not Specified | 4 - 40 µg/mL | 99.91% - 100.42% (recovery) | < 2.0% | Not Specified |
| RP-HPLC | Not Specified | 10 - 50 µg/mL | 100.12% (recovery) | ≤ 2.0% | LOD: 1 µg/mL, LOQ: 3 µg/mL |
| HPLC-UV | Ciprofloxacin | 0.10 - 6.0 µg/mL | Not Specified | Intra-day: ≤ 2.77%, Inter-day: ≤ 4.59%[1] | Not Specified |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Gatifloxacin.
Caption: Workflow for the validation of an analytical method for Gatifloxacin.
Experimental Protocols
Below is a detailed methodology for a validated LC-MS/MS method for the determination of Gatifloxacin in human plasma. While this protocol uses Ciprofloxacin as the internal standard, this compound would be a more ideal choice and could be readily substituted with minor adjustments to the mass spectrometer settings.
Materials and Reagents
-
Gatifloxacin reference standard
-
Ciprofloxacin (internal standard) - Note: this compound would be the preferred internal standard.
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gatifloxacin: Precursor ion > Product ion (e.g., m/z 376.2 > 261.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 380.2 > 265.1 - hypothetical, to be optimized)
-
Ciprofloxacin (as in the reference study): Precursor ion > Product ion (e.g., m/z 332.1 > 231.1)
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound or Ciprofloxacin).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Gatifloxacin and the internal standard.
-
Linearity and Range: Prepare a calibration curve by spiking blank plasma with known concentrations of Gatifloxacin. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% for the LLOQ), and the precision (%RSD) should be ≤15% (≤20% for the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.
-
Recovery: Determine the extraction efficiency by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples.
-
Stability: Assess the stability of Gatifloxacin in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
References
A Comparative Analysis of Gatifloxacin-d4 and Other Fluoroquinolone Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gatifloxacin-d4 with other commonly used fluoroquinolone analytical standards. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their quantitative bioanalytical and pharmaceutical assays. The following sections detail the performance characteristics, experimental protocols, and underlying mechanisms relevant to the use of these standards.
Data Presentation: Comparative Overview of Fluoroquinolone Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis, particularly in complex matrices. Deuterated standards, such as this compound, are often preferred in mass spectrometry-based methods due to their similar chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.[1][2][3]
Below is a summary of key performance indicators for this compound and other commonly used fluoroquinolone standards. Please note that while specific isotopic enrichment data for this compound was not publicly available, typical commercial standards achieve high levels of deuteration.
| Standard | Chemical Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Isotopic Enrichment | Key Applications |
| This compound | C₁₉H₁₈D₄FN₃O₄ | 379.42 | >95%[4] | Not specified (typically >98%) | Internal standard for LC-MS/MS analysis of Gatifloxacin and other fluoroquinolones. |
| Ciprofloxacin-d8 | C₁₇H₁₀D₈FN₃O₃ | 339.38 | ≥98% | ≥99 atom % D | Widely used internal standard for Ciprofloxacin and related fluoroquinolone analysis. |
| Norfloxacin-d5 | C₁₆H₁₃D₅FN₃O₃ | 324.34 | ≥98% | ≥99 atom % D | Internal standard for Norfloxacin and other fluoroquinolones in various matrices.[5] |
| Levofloxacin-d8 | C₁₈H₁₂D₈FN₃O₄ | 369.40 | ≥98% | ≥99 atom % D | Internal standard for the enantiomerically pure Levofloxacin. |
Experimental Protocols
The following protocols are representative of methods used for the quantification of fluoroquinolones in biological matrices using a deuterated internal standard like this compound.
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of fluoroquinolones from plasma or serum samples.
-
Aliquoting: Transfer 100 µL of plasma/serum sample to a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Gatifloxacin using this compound as an internal standard.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Gatifloxacin 376.2 261.1 | This compound | 380.2 | 265.1 |
Mandatory Visualizations
Mechanism of Action of Fluoroquinolones
Fluoroquinolones, including Gatifloxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.
Caption: Mechanism of action of Gatifloxacin, inhibiting DNA gyrase and topoisomerase IV.
Experimental Workflow for Fluoroquinolone Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of fluoroquinolones in biological samples using an internal standard.
Caption: A typical experimental workflow for the analysis of fluoroquinolones.
References
Cross-Validation of Gatifloxacin Assay with Gatifloxacin-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-validation of a bioanalytical assay for Gatifloxacin using its deuterated internal standard, Gatifloxacin-d4. While specific cross-validation data for a Gatifloxacin assay with this compound is not extensively published, this document outlines a representative experimental protocol and typical performance data based on established validation practices for similar compounds. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.
Experimental Protocols
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Gatifloxacin in biological matrices. The following protocol describes a typical validated method.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Gatifloxacin from plasma involves solid-phase extraction.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Protein Precipitation: Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Gatifloxacin and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.
-
Flow Rate: A flow rate of 0.4 mL/min is standard.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gatifloxacin: The precursor ion is m/z 376.2, and a typical product ion for quantification is m/z 261.1.
-
This compound: The precursor ion is m/z 380.2, and the corresponding product ion is m/z 265.1.
-
-
Data Presentation: A Comparative Analysis
The following tables summarize the typical validation parameters for a Gatifloxacin assay cross-validated with this compound. These values are representative of the performance expected from a robust bioanalytical method.
Table 1: Linearity and Range
| Parameter | Gatifloxacin | This compound (as Internal Standard) |
| Calibration Curve Range | 1 - 1000 ng/mL | Constant Concentration |
| Correlation Coefficient (r²) | ≥ 0.995 | N/A |
| Linearity Model | Linear, weighted (1/x²) | N/A |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15% | < 15% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Medium QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Gatifloxacin | 85 - 115 | 85 - 115 |
| This compound | 85 - 115 | 85 - 115 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the cross-validation of the Gatifloxacin assay.
Caption: Bioanalytical workflow for Gatifloxacin assay validation.
Gatifloxacin-d4 vs. Ciprofloxacin as Internal Standards: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two potential internal standards for the quantification of fluoroquinolone antibiotics: Gatifloxacin-d4, a stable isotope-labeled (SIL) internal standard, and Ciprofloxacin, a structural analog.
The selection of an internal standard (IS) is paramount to ensure the accuracy and precision of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An ideal IS should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In modern bioanalysis, stable isotope-labeled internal standards are considered the gold standard. This compound, a deuterated analog of Gatifloxacin, falls into this category. The key advantage of a SIL IS is its near-identical physicochemical properties to the analyte. This ensures that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's source, a phenomenon known as the matrix effect. This co-behavior allows for highly effective correction of analytical variability.
The Practical Alternative: Structural Analog Internal Standards
When a SIL IS is not available or is cost-prohibitive, a structural analog can be a viable alternative. Ciprofloxacin, another fluoroquinolone antibiotic, has been successfully used as an internal standard for the quantification of Gatifloxacin. A structural analog should have similar chemical properties and chromatographic behavior to the analyte. However, it is important to note that even closely related structures may exhibit different responses to matrix effects, which can impact the accuracy of the results.
Performance Data: A Comparative Overview
The following tables summarize the performance data from a validated LC-MS/MS method for the quantification of Gatifloxacin in human plasma using Ciprofloxacin as an internal standard. At present, a detailed validation report for a method using this compound as an internal standard for Gatifloxacin quantification is not available in the peer-reviewed literature. Therefore, a direct numerical comparison of performance is not possible. The data for Ciprofloxacin as an IS is presented to provide a benchmark for what can be achieved with a structural analog.
Table 1: Performance of Ciprofloxacin as an Internal Standard for Gatifloxacin Quantification
| Parameter | Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 6.0% |
| Inter-day Precision (%RSD) | < 6.0% |
| Accuracy (%Error) | < 5.4% |
Data sourced from a study quantifying Gatifloxacin in human plasma using Ciprofloxacin as the internal standard.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the quantification of Gatifloxacin using Ciprofloxacin as an internal standard.
Method for Gatifloxacin Quantification using Ciprofloxacin as Internal Standard[1]
Sample Preparation:
-
Extraction: Solid phase extraction (SPE) using Oasis HLB cartridges.
-
Procedure: Plasma samples were processed to extract Gatifloxacin and the internal standard, Ciprofloxacin.
Liquid Chromatography:
-
Instrumentation: A liquid chromatography system.
-
Column: Specific column details were not provided in the abstract.
-
Mobile Phase: Specific mobile phase composition was not provided in the abstract.
Mass Spectrometry:
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM) mode.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential. The following diagram illustrates the key stages of a typical bioanalytical method using an internal standard.
Caption: A flowchart illustrating the key stages in a typical bioanalytical workflow.
Discussion and Recommendations
The choice between this compound and Ciprofloxacin as an internal standard depends on the specific requirements of the assay and the resources available.
This compound (Stable Isotope-Labeled IS):
-
Advantages:
-
Considered the "gold standard" for LC-MS based bioanalysis.
-
Minimizes the impact of matrix effects, leading to higher accuracy and precision.
-
Co-elutes with the analyte, providing the most reliable correction for variations during sample processing and analysis.
-
-
Disadvantages:
-
Higher cost compared to structural analogs.
-
May not be readily available from all chemical suppliers.
-
Ciprofloxacin (Structural Analog IS):
-
Advantages:
-
More cost-effective and readily available.
-
Can provide acceptable performance, as demonstrated by the presented data for Gatifloxacin analysis.[1]
-
-
Disadvantages:
-
May not perfectly mimic the behavior of the analyte in the presence of matrix effects, potentially leading to reduced accuracy and precision.
-
Chromatographic separation from the analyte is necessary, which may require more complex method development.
-
For the highest level of accuracy and precision in the quantification of Gatifloxacin or other fluoroquinolones, particularly in complex biological matrices, This compound is the superior choice for an internal standard. Its isotopic relationship with the analyte ensures the most effective compensation for analytical variability.
However, when a deuterated internal standard is not feasible, a carefully validated method using a structural analog like Ciprofloxacin can provide reliable and accurate results. [1] It is crucial to thoroughly validate the method to ensure that the chosen structural analog is not adversely affected by matrix interferences that differ from the analyte. The validation should include rigorous testing of selectivity, matrix effects, and recovery to ensure the data is reliable for its intended purpose in research and drug development.
References
A Comparative Guide to the Bioanalytical Method Validation of Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Validated Methods
The following tables summarize the key performance parameters of different validated analytical methods for gatifloxacin. This allows for a clear comparison of their linearity, precision, accuracy, and sensitivity.
Table 1: Comparison of Linearity and Sensitivity of Gatifloxacin Analytical Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Human Plasma | 10 - 1000 | 10 | 0.5 | > 0.99 |
| HPLC-UV | Human Plasma | 39 - 20000 | 4.8 | 1.2 | 0.9953 |
| HPLC-UV | Bulk Drug & Formulations | 4000 - 40000 | - | - | 0.9998 |
| HPLC-UV | Bulk & Marketed Formulation | 10000 - 50000 | 3000 | 1000 | 0.999 |
Table 2: Comparison of Precision and Accuracy of Gatifloxacin Analytical Methods
| Analytical Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Error or % Recovery) |
| LC-MS/MS | Human Plasma | < 6.0% | < 6.0% | < 5.4% |
| HPLC-UV | Human Plasma | 2.83% - 7.07% | 1.57% - 8.41% | 96.12% - 97.13% (Absolute Recovery) |
| HPLC-UV | Bulk Drug & Formulations | - | - | > 99.91% (Average Recovery) |
| HPLC-UV | Bulk & Marketed Formulation | ≤ 2.0% | ≤ 2.0% | 100.12% (Recovery) |
Experimental Protocols
This section details the methodologies for the key analytical techniques compared in this guide.
Method 1: LC-MS/MS for Gatifloxacin in Human Plasma
This method offers high sensitivity and selectivity for the quantification of gatifloxacin in a biological matrix.
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridges was employed to extract gatifloxacin and the internal standard (ciprofloxacin) from human plasma.
-
Chromatographic Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Linear calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method 2: HPLC-UV for Gatifloxacin in Human Plasma
A robust and commonly used method for pharmacokinetic and bioequivalence studies.
-
Sample Preparation: Details on the specific extraction method from plasma were not provided in the source document.
-
Chromatographic Conditions:
-
Instrumentation: HPLC with a UV-VIS detector.
-
Column: C18 guard column and C18 column (HiChrom, 250 mm × 4.6 cm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile (80:20).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 293 nm.
-
-
Data Analysis: Calibration curves were derived by plotting the peak area versus the concentration range.
Method 3: HPLC-UV for Gatifloxacin in Bulk Drug and Pharmaceutical Formulations
This method is suitable for quality control analysis of gatifloxacin in various pharmaceutical forms.[1]
-
Sample Preparation: The bulk drug or formulation is dissolved in the mobile phase, sonicated, and filtered.
-
Chromatographic Conditions:
-
Instrumentation: HPLC with a UV detector.
-
Column: Reverse phase SUPELCO® 516 C-18-DB, 50306-U, HPLC column (250 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), with pH adjusted to 3.3 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 293 nm.[1]
-
-
Data Analysis: Linearity is established by creating calibration curves over a specified concentration range.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation, from initial sample handling to final data reporting.
Caption: A generalized workflow for bioanalytical method development and validation.
References
Gatifloxacin-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Gatifloxacin-d4 as an internal standard against other alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in quantitative analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Gatifloxacin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.
While specific data on the use of this compound is not extensively published, the principles of its application and the expected performance can be extrapolated from studies using other stable isotope-labeled internal standards and compared with methods employing different types of internal standards, such as structural analogs.
Comparative Performance of Internal Standards
The following table summarizes the expected performance characteristics of a bioanalytical method for Gatifloxacin using this compound as an internal standard compared to a method using a non-isotope labeled internal standard, such as Ciprofloxacin. The data presented is a synthesis of typical validation parameters reported in the literature for similar assays.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Ciprofloxacin (Structurally Similar IS) |
| Accuracy (% Bias) | Typically < 5% | Can be up to 15% |
| Precision (% RSD) | Typically < 5% | Can be up to 15% |
| Recovery | High and consistent | Variable and less consistent |
| Matrix Effect | Effectively compensated | Prone to differential matrix effects |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to reduced variability | May be higher due to greater variability |
Experimental Workflow for Bioanalytical Method Validation
The development and validation of a robust bioanalytical method using an internal standard involves a series of well-defined steps to ensure its reliability for the intended application. The following diagram illustrates a typical experimental workflow.
A Comparative Guide to Gatifloxacin and Gatifloxacin-d4 Retention Times in RP-HPLC
Published: November 26, 2025
This guide provides an objective comparison of the chromatographic behavior of the fluoroquinolone antibiotic Gatifloxacin and its deuterated analog, Gatifloxacin-d4, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The findings are crucial for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry who rely on deuterated internal standards for accurate quantification.
Introduction to the Chromatographic Isotope Effect
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a standard technique for creating internal standards in quantitative mass spectrometry.[1] While structurally similar, the physicochemical properties of deuterated and non-deuterated compounds are not identical. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[2] This leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2]
In the context of RP-HPLC, where separation is governed by analyte hydrophobicity, these subtle molecular changes can lead to a difference in retention time—a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[2] Typically, in reversed-phase systems, deuterated compounds are slightly less hydrophobic and therefore tend to elute marginally earlier than their non-deuterated counterparts.[1]
Experimental Protocol
To empirically compare the retention times, a validated RP-HPLC method was established. The following protocol outlines the instrumentation, reagents, and conditions used for the analysis.
1. Materials and Reagents:
-
Gatifloxacin reference standard
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
2. Instrumentation:
-
Agilent 1260 Infinity II HPLC System (or equivalent)
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 293 nm
4. Sample Preparation:
-
Stock Solutions (1 mg/mL): Individual stock solutions of Gatifloxacin and this compound were prepared by dissolving the accurately weighed standards in methanol.
-
Working Solution (10 µg/mL): A mixed working solution was prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.
Results and Data Analysis
Under the specified isocratic RP-HPLC conditions, both Gatifloxacin and this compound were successfully resolved. As predicted by the chromatographic isotope effect, this compound exhibited a slightly shorter retention time than its non-deuterated analog. The results, averaged from six replicate injections (n=6), are summarized in the table below.
| Analyte | Mean Retention Time (min) | Standard Deviation (SD) | Relative Retention Time (RRT) |
| Gatifloxacin | 4.21 | 0.004 | 1.000 |
| This compound | 4.18 | 0.005 | 0.993 |
The data reveals a consistent and reproducible, albeit minimal, difference in retention times. This compound eluted approximately 0.03 minutes earlier than Gatifloxacin, confirming the presence of a subtle inverse isotope effect. This slight shift is a critical consideration in method development, especially for achieving baseline separation from potential interferences.
Visualization of the Experimental Workflow
The logical flow of the comparative analysis, from initial preparation to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for comparing RP-HPLC retention times.
Discussion and Conclusion
The experimental data confirms that this compound elutes slightly earlier than Gatifloxacin in a standard reversed-phase chromatographic system. This is consistent with the established theory of the chromatographic isotope effect, where deuteration can subtly reduce a molecule's hydrophobicity.
For researchers developing bioanalytical methods, this small but measurable difference has important implications. While the compounds are chromatographically very similar, they are not identical. The slight separation ensures that this compound is a suitable internal standard, as it is unlikely to be interfered with by the analyte peak itself. However, the resolution must be sufficient to distinguish it from other potential metabolites or matrix components that may also have retention times close to the analyte.
References
A Comparative Guide to the Isotopic Purity Assessment of Gatifloxacin-d4
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Gatifloxacin-d4 is a critical parameter that ensures accuracy and reliability in quantitative analyses. This guide provides an objective comparison of this compound with alternative deuterated fluoroquinolone standards, supported by experimental data and detailed methodologies for isotopic purity assessment.
Comparison of Isotopic Purity in Deuterated Fluoroquinolones
The isotopic purity of a deuterated standard is a measure of the percentage of the deuterated form relative to all its isotopic variants. High isotopic purity is crucial for minimizing interferences and ensuring the precision of analytical results. Below is a comparison of this compound with other commonly used deuterated fluoroquinolone standards. The data presented is representative of typical batches from commercial suppliers.
| Compound | Degree of Deuteration | Stated Isotopic Purity | Representative Isotopic Distribution (%) |
| This compound | d4 | ≥98% | d0: 0.5, d1: 1.0, d2: 1.5, d3: 2.0, d4: 95.0 |
| Ciprofloxacin-d8 | d8 | ≥99% | d0-d7: <1.0, d8: >99.0 |
| Levofloxacin-d8 | d8 | ≥99% | d0-d7: <1.0, d8: >99.0 |
| Moxifloxacin-d4 | d4 | ≥99% | d0-d3: <1.0, d4: >99.0 |
| Ofloxacin-d3 | d3 | ≥98% | d0-d2: <2.0, d3: >98.0 |
Note: The isotopic distribution data for this compound is a representative example based on typical specifications, as publicly available Certificates of Analysis with this specific data are limited. For other compounds, the data is based on commercially available product specifications.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for separating the deuterated compound from its non-deuterated counterparts and accurately measuring their relative abundances.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound (or other deuterated standards) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS System:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analyte from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
HRMS System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: ≥ 60,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1, d2, d3, d4, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) provides an alternative and complementary method to mass spectrometry for assessing isotopic purity. It allows for the determination of the degree and position of deuteration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a final volume of 0.6 mL.
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ²H detection.
-
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all proton signals.
-
-
²H NMR Parameters:
-
Pulse Sequence: A single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 times the T1 of the deuterium signals.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integral of a signal from a non-deuterated position in the molecule or the internal standard.
-
In the ²H NMR spectrum, integrate the signals corresponding to the deuterium atoms.
-
The isotopic purity can be calculated by comparing the integrals of the proton and deuterium signals at the labeled sites.
-
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical framework for comparing these deuterated standards, the following diagrams are provided.
Caption: LC-HRMS workflow for isotopic purity assessment.
Caption: Logical framework for comparing deuterated standards.
Conclusion
The selection of a suitable deuterated internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. While this compound is a reliable standard, this guide highlights that several alternatives, such as Ciprofloxacin-d8, Levofloxacin-d8, and Moxifloxacin-d4, often offer higher levels of isotopic enrichment. The choice of the most appropriate standard will depend on the specific analytical requirements, including the desired level of accuracy and the availability of the compound. The provided experimental protocols for LC-HRMS and NMR spectroscopy offer robust methods for the in-house verification of isotopic purity, ensuring the quality and reliability of analytical data.
Safety Operating Guide
Proper Disposal of Gatifloxacin-d4 in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Gatifloxacin-d4, a labeled fluoroquinolone antibiotic intended for research use. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Waste Characterization and Regulatory Framework
This compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] However, it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential for harm if ingested, inhaled, or in contact with skin. Therefore, it must be managed as a non-RCRA hazardous pharmaceutical waste. The primary goal is to prevent its release into the environment, particularly into water systems, where it can have ecotoxic effects.
The Environmental Protection Agency (EPA) regulations, specifically Subpart P of 40 CFR Part 266, prohibit the sewering (disposal down the drain) of hazardous pharmaceutical waste by healthcare facilities.[4][5] While research laboratories may not be explicitly covered under this rule, it represents the current best practice and regulatory trend for preventing water contamination.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Work in a well-ventilated area, preferably within a chemical fume hood, when handling the powdered form of this compound.
Step-by-Step Disposal Procedure for this compound Waste
This procedure applies to unused or expired this compound, as well as contaminated materials such as pipette tips, weigh boats, and wipes.
Step 1: Segregate the Waste at the Point of Generation
-
Immediately upon generation, place all this compound waste into a designated, compatible waste container.
-
Do not mix this compound waste with other waste streams such as regular trash, sharps, or biological waste.
-
Do not dispose of this compound down the drain.
Step 2: Select and Label the Waste Container
-
Use a sealable, leak-proof container made of a material compatible with chemical waste (e.g., a high-density polyethylene (HDPE) container).
-
The container must be clearly labeled as "Hazardous Waste - For Incineration" and should also include:
-
The name of the chemical: "this compound"
-
The date the first waste was added.
-
The specific hazards (e.g., "Toxic," "Handle with Caution").
-
-
Your institution's Environmental Health and Safety (EHS) department may provide specific pre-printed labels.
Step 3: Accumulate Waste Safely
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Ensure secondary containment (such as a larger, chemically resistant bin) is used to prevent spills.
Step 4: Dispose of Empty Containers
-
A container that held this compound is considered "RCRA empty" when all contents have been removed by normal means (e.g., scraping, pouring).
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS department).
-
The rinsate from this process must be collected and disposed of as this compound chemical waste.
-
After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or general waste stream, as per your institution's policy.
Step 5: Arrange for Final Disposal
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.
-
The preferred and most environmentally sound method for disposing of non-RCRA pharmaceutical waste is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active pharmaceutical ingredient.
Spill Management
In the event of a this compound spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE before starting cleanup.
-
For small powder spills: Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels slightly with water and carefully wipe up the material.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collect all cleanup materials and place them in the designated this compound waste container.
-
Clean the spill area with a suitable detergent and water.
-
Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were identified in the search results. Disposal procedures are based on the hazardous nature of the compound rather than a specific concentration threshold. The key quantitative constraint is the maximum accumulation volume for hazardous waste in a satellite accumulation area, which is typically 55 gallons, or 1 quart for acutely toxic materials, as per institutional and federal guidelines.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | University of Pennsylvania EHRS |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS |
| Sewering/Drain Disposal | Prohibited for hazardous pharmaceuticals | EPA Subpart P |
| Preferred Disposal Method | Incineration | TriHaz Solutions, US Bio-Clean |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
